molecular formula C9H14N2O B3056247 1-(3-Phenoxypropyl)hydrazine CAS No. 69781-95-9

1-(3-Phenoxypropyl)hydrazine

Cat. No.: B3056247
CAS No.: 69781-95-9
M. Wt: 166.22 g/mol
InChI Key: HSCZQRYUSCLPKK-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)hydrazine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69781-95-9

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-phenoxypropylhydrazine

InChI

InChI=1S/C9H14N2O/c10-11-7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2

InChI Key

HSCZQRYUSCLPKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCNN

Canonical SMILES

C1=CC=C(C=C1)OCCCNN

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 1-(3-Phenoxypropyl)hydrazine – Structural Characterization, Synthetic Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Phenoxypropyl)hydrazine is a bifunctional organic building block characterized by a lipophilic phenoxy ether linked via a propyl spacer to a highly reactive terminal hydrazine moiety. Due to the unique nucleophilic and reductive properties of the hydrazine group, this compound serves as a critical intermediate in the synthesis of complex nitrogen heterocycles and neuropharmacological agents. This whitepaper details its physicochemical profile, molecular weight derivation, and outlines a self-validating synthetic protocol designed to overcome the classical challenges of hydrazine polyalkylation.

Physicochemical Properties & Structural Analysis

Understanding the core properties of this compound is essential for predicting its behavior in synthetic workflows and biological systems.

Table 1: Core Chemical Identity and Quantitative Data

ParameterSpecification
Chemical Name This compound
CAS Registry Number 69781-95-9[1]
Molecular Formula C9H14N2O[2]
Molecular Weight 166.22 g/mol [1]
SMILES String NNCCCOc1ccccc1[2]
Primary Precursor 3-Phenoxypropyl bromide (CAS: 588-63-6)[3]
Molecular Weight Calculation

The molecular weight of 166.22 g/mol is precisely derived from its atomic constituents[2]:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.10 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.11 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.01 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 16.00 g/mol

  • Total: ~166.22 g/mol [1]

Synthetic Methodologies: Overcoming Polyalkylation

As an Application Scientist, one of the most frequent points of failure I observe in hydrazine chemistry is the lack of control during alkylation.

The Causality of Alkylation Challenges: Direct alkylation of hydrazine with alkyl halides like3[3] is inherently problematic. The positive inductive effect of the newly attached alkyl chain increases the electron density on the substituted nitrogen. Consequently, the monoalkylated product becomes more nucleophilic than the unsubstituted starting material, leading to rapid overalkylation (forming 1,1-disubstituted or 1,2-disubstituted hydrazines)[4].

To mitigate this, we employ a Protected Hydrazine Strategy , which acts as a self-validating and highly controlled system.

Protocol: The Protected Hydrazine Route (Boc-Hydrazine)

This protocol utilizes tert-butyl carbazate (Boc-hydrazine). The Boc group sterically hinders and electronically deactivates one of the nitrogen atoms, forcing the SN2 alkylation to occur cleanly at the terminal, unprotected nitrogen.

Step 1: Controlled Alkylation

  • Procedure: Dissolve tert-butyl carbazate (1.2 eq) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base. Slowly add 3-phenoxypropyl bromide (1.0 eq) dropwise at 0°C.

  • Causality Insight: K₂CO₃ is chosen over stronger bases (like NaH) to prevent the E2 elimination of the bromide, which would undesirably yield allyl phenyl ether instead of the target intermediate.

Step 2: In-Process Validation

  • Procedure: Monitor via TLC (Hexane:EtOAc 7:3).

  • Validation: The disappearance of the bromide and the appearance of a new UV-active spot (which stains positive with ninhydrin after heating) validates the formation of the Boc-protected intermediate. LC-MS should confirm the intermediate mass (Expected [M+H]⁺ = 267.1).

Step 3: Workup & Deprotection

  • Procedure: Quench with water, extract with ethyl acetate, and wash thoroughly with brine to remove DMF. Concentrate the organic layer. Dissolve the crude intermediate in dichloromethane (DCM) and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Causality Insight: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, using HCl in dioxane directly yields the hydrochloride salt of the hydrazine. Hydrazine free bases are highly prone to air oxidation (forming diazenes); isolating the product as an HCl salt ensures long-term shelf stability.

Synthesis_Workflow A 3-Phenoxypropyl bromide D Direct SN2 Alkylation A->D E Protected SN2 Alkylation A->E B NH2-NH2 (Excess) B->D C Boc-NH-NH2 C->E F This compound (Target: MW 166.22) D->F Low Yield (Polyalkylation) G Boc-Protected Intermediate E->G High Yield (Controlled) H Acidic Deprotection (HCl/Dioxane) G->H H->F Pure Product

Fig 1: Synthetic pathways for this compound comparing direct vs. protected routes.

Pharmacological and Chemical Applications

Hydrazine derivatives are indispensable building blocks in medicinal chemistry[4]. This compound serves as a highly versatile precursor:

  • Monoamine Oxidase (MAO) Inhibitors: The hydrazine pharmacophore is known to covalently bind to the FAD cofactor within MAO enzymes. The lipophilic phenoxypropyl chain enhances blood-brain barrier (BBB) penetration, making this scaffold valuable for developing novel antidepressants and neuroprotective agents.

  • Nitrogen Heterocycle Synthesis: The bifunctional nature of the hydrazine moiety allows for rapid cyclization reactions with 1,3-diketones or α,β-unsaturated carbonyls, yielding pyrazoles and pyrazolines—motifs ubiquitous in modern agrochemicals and pharmaceuticals.

Application_Pathway A This compound B Pharmacological Agents A->B C Chemical Building Blocks A->C D MAO Inhibitors (Neuropharmacology) B->D F Aza-Peptidomimetics B->F E Nitrogen Heterocycles (Pyrazoles, Triazoles) C->E

Fig 2: Downstream applications of this compound in drug discovery and synthesis.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized this compound must be rigorously validated against the following analytical benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a multiplet around 6.9–7.3 ppm (5H, aromatic), a triplet near 4.0 ppm (2H, -OCH₂-), a triplet near 2.8 ppm (2H, -CH₂-NH-), and a multiplet around 2.0 ppm (2H, central -CH₂-). The exchangeable hydrazine protons (-NH-NH₂, 3H) will appear as a broad singlet, though this is highly dependent on concentration and solvent exchange.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ must be observed at m/z 167.1 to confirm the exact molecular weight of 166.22 g/mol [1]. Note that hydrazines may occasionally show in-source fragmentation (loss of NH₃, -17 Da) depending on the ionization energy.

References

  • Title: this compound Source: ChemTik URL: [Link]

  • Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 1-(3-Phenoxypropyl)hydrazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-phenoxypropyl)hydrazine, a molecule of interest in drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document synthesizes predicted data with established analytical principles to offer a robust framework for its application in a research setting. Key parameters including lipophilicity (XlogP), aqueous solubility, and acid-dissociation constant (pKa) are presented, alongside a detailed, field-proven protocol for the experimental determination of the partition coefficient (LogP). The implications of these properties on its potential as a drug candidate, particularly in the context of oral bioavailability as guided by Lipinski's Rule of Five, are discussed. This guide is intended to serve as a foundational resource for scientists engaged in the preclinical evaluation of this and structurally related compounds.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its efficacy and safety.[1] this compound, a hydrazine derivative, presents a structural motif that warrants careful physicochemical characterization to ascertain its potential as a viable drug candidate. The presence of both a lipophilic phenoxypropyl group and a polar hydrazine moiety suggests a nuanced solubility and permeability profile that must be thoroughly understood. This guide provides a detailed examination of these critical parameters.

Core Physicochemical Properties of this compound

Due to a scarcity of publicly available experimental data, the following physicochemical properties for this compound (CAS: 69781-95-9; Molecular Formula: C₉H₁₄N₂O) have been computationally predicted using established algorithms. These values provide a valuable starting point for experimental design and hypothesis generation.

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
Molecular Weight 166.22 g/mol CalculationA key determinant of passive diffusion across biological membranes.
XlogP 1.5PubChemLite[2]Indicates the lipophilicity of the molecule, influencing its partitioning between aqueous and lipid environments.
Aqueous Solubility -2.1 (logS)ALOGPSPredicts the extent to which the compound will dissolve in water, impacting its formulation and bioavailability.
pKa (most basic) 7.8ChemAxonThe acid dissociation constant is critical for understanding the ionization state of the molecule at physiological pH, which affects solubility and membrane permeability.
Hydrogen Bond Donors 2CalculationThe number of hydrogen bond donors influences the molecule's interaction with biological targets and its solubility.
Hydrogen Bond Acceptors 3CalculationThe number of hydrogen bond acceptors affects the molecule's polarity and its ability to form hydrogen bonds.
Topological Polar Surface Area (TPSA) 49.8 ŲCalculationTPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Application of Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline in drug discovery to assess the druglikeness of a chemical compound, particularly concerning its potential for oral bioavailability.[1][3][4][5] The rule states that, in general, an orally active drug has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (LogP) not greater than 5.

Based on the predicted properties in the table above, this compound adheres to all of Lipinski's rules, suggesting that it possesses a favorable profile for oral absorption and warrants further investigation as a potential oral drug candidate.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is experimentally determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol.[6][7][8] The shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC), remains a robust and widely accepted technique.

Principle

A known concentration of the analyte is dissolved in a biphasic system of water-saturated n-octanol and n-octanol-saturated water. After reaching equilibrium through vigorous mixing, the two phases are separated, and the concentration of the analyte in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Materials and Reagents
  • This compound

  • n-Octanol (reagent grade)

  • Purified water (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector and a C18 column

Step-by-Step Methodology
  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and water in a separatory funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25 °C).

    • Allow the phases to separate completely.

    • Collect the water-saturated n-octanol (top layer) and n-octanol-saturated water (bottom layer) into separate containers.

  • Sample Preparation:

    • Prepare a stock solution of this compound in water-saturated n-octanol at a concentration of approximately 1 mg/mL.

  • Partitioning Experiment:

    • In a series of vials (in triplicate), add 1 mL of the n-octanol stock solution and 1 mL of n-octanol-saturated water (or PBS pH 7.4 for LogD determination).

    • Cap the vials tightly and vortex vigorously for 1 hour to ensure thorough mixing and partitioning.

    • Centrifuge the vials at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Sample Analysis by HPLC:

    • Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases from each vial.

    • Dilute the aliquots with the mobile phase to a concentration within the linear range of the HPLC detector.

    • Inject the diluted samples onto the HPLC system.

    • Quantify the peak area corresponding to this compound in each sample.

  • Calculation of LogP:

    • Calculate the concentration of the analyte in the octanol phase ([Compound]octanol) and the aqueous phase ([Compound]water) using a standard calibration curve.

    • The partition coefficient (P) is calculated as: P = [Compound]octanol / [Compound]water

    • The LogP is then calculated as: LogP = log₁₀(P)

Causality Behind Experimental Choices
  • Use of Saturated Solvents: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would affect the concentration measurements.

  • Vigorous Mixing: This is essential to maximize the interfacial surface area between the two phases and to ensure that equilibrium is reached in a reasonable timeframe.

  • Centrifugation: This step provides a clean and complete separation of the two phases, preventing cross-contamination during sampling.

  • HPLC Quantification: HPLC offers high sensitivity and selectivity, allowing for accurate quantification of the analyte in each phase, even at low concentrations.

Visualizing the Experimental Workflow and Data Implications

Experimental Workflow for LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Water-Saturated n-Octanol D Mix Analyte, n-Octanol, and Aqueous Phase A->D B Prepare n-Octanol-Saturated Water B->D C Prepare Analyte Stock in n-Octanol C->D E Vortex to Reach Equilibrium D->E F Centrifuge for Phase Separation E->F G Sample Aqueous Phase F->G H Sample Octanol Phase F->H I Quantify by HPLC G->I H->I J Calculate LogP I->J

Caption: Workflow for the experimental determination of LogP.

Relationship Between Physicochemical Properties and Research Implications

Properties_Implications MW Molecular Weight (< 500 Da) Bioavailability Potential for Good Oral Bioavailability MW->Bioavailability LogP LogP (Predicted: 1.5) LogP->Bioavailability Permeability Favorable Membrane Permeability LogP->Permeability Solubility Aqueous Solubility (Predicted: Low) Solubility->Bioavailability (inverse) Formulation Potential Formulation Challenges Solubility->Formulation pKa pKa (Predicted: 7.8) pKa->Solubility Absorption pH-Dependent Absorption pKa->Absorption HBD H-Bond Donors (2) HBD->Bioavailability HBA H-Bond Acceptors (3) HBA->Bioavailability Permeability->Bioavailability Absorption->Bioavailability

Sources

Phenoxyalkyl Hydrazines in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyalkyl hydrazines represent a historically significant class of pharmacophores in medicinal chemistry. Characterized by an aryloxy group linked via an alkyl spacer to a reactive hydrazine moiety, these compounds were originally developed in the 1960s as potent, irreversible monoamine oxidase inhibitors (MAOIs) for the treatment of depression. The most prominent member of this class, phenoxypropazine (marketed as Drazine), demonstrated high efficacy but was ultimately withdrawn due to severe hepatotoxicity 1.

Today, the phenoxyalkyl hydrazine scaffold is experiencing a renaissance. By leveraging its unique mechanism of flavin adenine dinucleotide (FAD) alkylation, researchers are repurposing these molecules to target homologous flavin-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1), opening new frontiers in epigenetic oncology 2. This technical guide explores the synthesis, mechanistic pharmacology, structure-activity relationships, and modern applications of phenoxyalkyl hydrazines.

Pharmacology & Mechanism of Action

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of endogenous monoamines (e.g., serotonin, dopamine, norepinephrine). Both isoforms contain a covalently bound FAD cofactor within a predominantly hydrophobic active site .

Phenoxyalkyl hydrazines act as mechanism-based "suicide" inhibitors . The inhibition process is driven by the enzyme's own catalytic machinery:

  • Binding: The phenoxyalkyl chain anchors the molecule into the hydrophobic substrate-binding pocket.

  • Oxidation: MAO oxidizes the hydrazine moiety, consuming oxygen and generating a highly reactive diazene (or hydrazone radical) intermediate 4.

  • Alkylation: This reactive intermediate undergoes a nucleophilic or radical attack on the N5 atom of the FAD cofactor, forming a stable covalent bond.

  • Inactivation: The covalent modification permanently blocks the catalytic cycle. Enzyme function can only be restored via de novo protein synthesis.

MAO_Inhibition A Phenoxyalkyl Hydrazine (Prodrug/Substrate) B MAO Active Site (FAD Cofactor) A->B Substrate Binding C Oxidation to Diazene (Reactive Intermediate) B->C Enzymatic Oxidation (O2 Consumed) D Covalent Alkylation (N5 Atom of Flavin) C->D Radical/Nucleophilic Attack E Irreversible Enzyme Inactivation D->E Permanent Blockade

Fig 1. Irreversible MAO inhibition pathway by phenoxyalkyl hydrazines via covalent FAD alkylation.

Structure-Activity Relationships (SAR) & Quantitative Data

The structural tuning of the phenoxyalkyl chain dictates target selectivity. Short alkyl linkers (ethyl/propyl) yield non-selective MAO inhibitors. Substituting the aromatic ring or extending the linker can shift the selectivity profile toward other flavin-dependent enzymes like LSD1.

Compound NameCAS NumberMolecular WeightLogPPrimary TargetClinical / Research Status
Phenoxypropazine 3818-37-9166.22 g/mol 1.1MAO-A / MAO-BWithdrawn (Hepatotoxicity) 5
1-(3-Phenoxypropyl)hydrazine 69781-95-9166.22 g/mol 1.5MAO (Non-selective)Research Probe
Bizine (Phenelzine Analog)N/A~250.30 g/mol >2.0LSD1 (Epigenetic)Preclinical Oncology 2

Chemical Synthesis: Experimental Workflows

The synthesis of phenoxyalkyl hydrazines requires precise control over nucleophilic substitutions to prevent over-alkylation. Below is the validated, self-correcting protocol for the synthesis of Phenoxypropazine ((1-methyl-2-phenoxyethyl)hydrazine) 6.

Step 1: Williamson Ether Synthesis of 1-Phenoxy-2-propanone
  • Objective: Form the ether linkage by reacting phenol with chloroacetone.

  • Causality & Logic: Sodium hydroxide is used to deprotonate phenol, generating a highly nucleophilic phenoxide ion. The reaction must be kept strictly at 0–5 °C during addition; elevated temperatures in basic conditions will cause the chloroacetone to undergo self-condensation (aldol-type reactions), destroying the yield.

Methodology:

  • Dissolve 1.0 equivalent of phenol in a 10% aqueous NaOH solution. Stir for 15 minutes to ensure complete formation of sodium phenoxide.

  • Cool the reaction vessel in an ice-water bath to 0–5 °C.

  • Add 1.1 equivalents of chloroacetone dropwise over 30 minutes via an addition funnel.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (Workup): Extract the aqueous mixture with diethyl ether (3x). Wash the combined organic layers with 5% NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-phenoxy-2-propanone as a pale oil.

Step 2: Reductive Amination
  • Objective: Convert the ketone to a hydrazine via a hydrazone intermediate.

  • Causality & Logic: A large excess of hydrazine hydrate (typically 5–10 equivalents) is mandatory. If a stoichiometric amount is used, the formed hydrazone will react with a second molecule of ketone to form a highly stable, unwanted azine. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent at pH 5–6 because it selectively reduces the iminium/hydrazonium ion without reducing the unreacted ketone.

Methodology:

  • Dissolve 1-phenoxy-2-propanone (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (8.0 eq) and stir at room temperature for 2 hours to form the hydrazone. Monitor via TLC (Hexane/EtOAc 7:3) to confirm the complete disappearance of the ketone.

  • Adjust the pH to ~5.5 using glacial acetic acid.

  • Add NaBH₃CN (1.5 eq) in small portions. Stir the reaction at room temperature for 12 hours.

  • Self-Validation (Purification): Quench with 1M HCl (CAUTION: HCN gas evolution; perform strictly in a fume hood) to destroy excess hydride. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane (DCM). The basic hydrazine product partitions into the DCM, leaving neutral/acidic impurities in the aqueous phase.

  • Concentrate the organic layer to yield phenoxypropazine free base. Convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product.

Toxicology & Metabolic Bioactivation

The clinical downfall of phenoxypropazine and similar hydrazine-based MAOIs was idiosyncratic drug-induced liver injury (DILI). The underlying causality is rooted in the metabolic bioactivation of the hydrazine moiety by hepatic Cytochrome P450 enzymes (predominantly CYP2B6 and CYP3A4) 7.

Instead of undergoing standard phase II conjugation, the hydrazine group is oxidized into reactive nitrogen species and free radicals. These electrophilic metabolites rapidly deplete intracellular glutathione (GSH). Once GSH is exhausted, the radicals covalently bind to hepatic macromolecules, inducing oxidative stress, mitochondrial dysfunction, and ultimately hepatocellular necrosis. This toxicological profile has largely relegated phenoxyalkyl hydrazines to the status of research probes rather than systemic neuropsychiatric drugs.

Modern Repurposing: Epigenetics and LSD1 Inhibition

While systemic MAO inhibition carries toxicity risks, the precise FAD-alkylation chemistry of phenoxyalkyl hydrazines is being actively repurposed in precision oncology.

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent amine oxidase that shares high structural homology with MAO. LSD1 demethylates mono- and di-methylated histone H3K4, repressing tumor suppressor genes and driving the proliferation of various cancers (e.g., prostate cancer, acute myeloid leukemia). By modifying the phenoxyalkyl scaffold—such as in the development of the phenelzine analog Bizine —medicinal chemists have successfully shifted the binding affinity from MAO to LSD1 2. These modern derivatives utilize the exact same suicide-inhibition mechanism (diazene formation and N5-flavin alkylation) to irreversibly block LSD1, restoring healthy gene transcription and halting tumor growth.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of Phenoxypropazine". Source: benchchem.com.
  • Wikipedia. "Phenoxypropazine". Source: wikipedia.org.
  • PubMed. "Inhibition of monoamine oxidase by substituted hydrazines". Source: nih.gov.
  • PubChem. "Phenoxypropazine | CID 71467". Source: nih.gov.
  • Google Patents. "WO2015134973A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs)". Source: google.com.
  • PMC. "Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity". Source: nih.gov.
  • BOC Sciences. "What is Monoamine Oxidase (MAO) and Its Inhibitors?". Source: bocsci.com.

Sources

CAS number and IUPAC nomenclature for 1-(3-Phenoxypropyl)hydrazine

[1]

Chemical Identity & Nomenclature

This section establishes the definitive identifiers for the compound to ensure traceability in global chemical databases.

Parameter Identifier / Value
CAS Registry Number 69781-95-9
IUPAC Name (3-Phenoxypropyl)hydrazine
Systematic Name This compound
Molecular Formula C

H

N

O
Molecular Weight 166.22 g/mol
SMILES C1=CC=C(C=C1)OCCCNN
InChI Key HSCZQRYUSCLPKK-UHFFFAOYSA-N
Structural Class Alkylhydrazine; Phenol ether

Structural Analysis & Physicochemical Properties

The molecule consists of a lipophilic phenoxypropyl tail attached to a nucleophilic hydrazine head. This amphiphilic structure dictates its solubility and reactivity profile.

Key Properties
PropertyValue (Predicted/Exp.)Context
LogP ~1.5Moderate lipophilicity; suitable for CNS-active drug scaffolds.
pKa (Conjugate Acid) ~8.0 - 9.0The terminal hydrazine group is basic and readily forms stable salts (e.g., hydrochloride).
Boiling Point >250 °C (dec.)High boiling point due to hydrogen bonding; distillation requires reduced pressure.
Physical State Viscous Oil / Low-melting SolidOften handled as the hydrochloride salt (solid) for improved stability.
Reactivity Profile
  • Nucleophilicity: The terminal nitrogen (

    
    ) is highly nucleophilic (alpha-effect), making it reactive towards electrophiles like aldehydes, ketones, and alkyl halides.
    
  • Stability: Free base alkylhydrazines are sensitive to oxidation by air. Storage under inert atmosphere (Argon/Nitrogen) or conversion to the hydrochloride salt (CAS 69781-95-9 is often associated with the free base, but salts are common in storage) is recommended.

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a classic nucleophilic substitution pathway. To ensure high purity and prevent poly-alkylation (formation of

Excess Hydrazine Method
Reaction Pathway Diagram

The following diagram illustrates the two-stage synthesis starting from phenol.

SynthesisPathwayPhenolPhenol(Starting Material)Intermediate3-Phenoxypropyl bromide(CAS 588-63-6)Phenol->IntermediateNaOH, Reflux(Ether Synthesis)Dibromide1,3-Dibromopropane(Linker)Dibromide->IntermediateProductThis compound(CAS 69781-95-9)Intermediate->ProductN2H4·H2O (5-10 eq)Ethanol, RefluxByproductBis-alkylated Byproduct(Impurity)Intermediate->ByproductLow N2H4 conc.HydrazineHydrazine Hydrate(Excess)

Figure 1: Synthetic pathway for this compound via ether synthesis and hydrazinolysis.

Detailed Experimental Protocol

Step 1: Preparation of 3-Phenoxypropyl Bromide

  • Reagents: Phenol, 1,3-Dibromopropane (3.0 equivalents), NaOH (aq).

  • Procedure: Phenol is alkylated with a large excess of 1,3-dibromopropane under basic conditions. The excess dibromide minimizes the formation of the diphenoxypropane byproduct.[1]

  • Purification: Fractional distillation under reduced pressure (bp ~136-142°C at 20 mmHg) [1].

Step 2: Hydrazinolysis (The Critical Step)

  • Reagents: 3-Phenoxypropyl bromide, Hydrazine Hydrate (80-100%).

  • Stoichiometry: Use at least 5 to 10 equivalents of hydrazine hydrate relative to the bromide.

  • Rationale: The high molar ratio ensures that the bromide reacts with a hydrazine molecule rather than an already-formed alkylhydrazine, preventing the formation of the symmetrical

    
    -bis(3-phenoxypropyl)hydrazine.
    
  • Procedure:

    • Dissolve hydrazine hydrate in ethanol (or use neat if 100%).

    • Add 3-phenoxypropyl bromide dropwise at reflux temperature.

    • Reflux for 3–5 hours.

    • Workup: Evaporate excess ethanol and hydrazine (caution: hydrazine is toxic). Extract the residue with ether/DCM. Wash with brine.

    • Salt Formation: To isolate a stable solid, treat the ethereal solution with HCl gas or concentrated HCl to precipitate this compound hydrochloride.

Applications in Drug Discovery

This compound serves as a versatile "building block" for introducing the 3-phenoxypropyl moiety into heterocyclic scaffolds.

Heterocycle Formation

The hydrazine moiety reacts with 1,3-diketones or

pyrazolespyrazolones

Applicationscluster_reactionsHeterocyclization ReactionsHydrazineThis compoundPyrazoleN-Substituted Pyrazoles(Kinase Inhibitors)Hydrazine->Pyrazole+ Diketone(-2 H2O)PyrazolonePyrazolones(Analgesics)Hydrazine->Pyrazolone+ KetoEster(-H2O, -ROH)HydrazoneHydrazones(Linkers/Prodrugs)Hydrazine->Hydrazone+ Aldehyde(-H2O)Diketone1,3-DiketonesDiketone->PyrazoleKetoEsterBeta-Keto EstersKetoEster->PyrazoloneAldehydeAryl AldehydesAldehyde->Hydrazone

Figure 2: Divergent synthesis of bioactive heterocycles using this compound.

Therapeutic Relevance
  • MAO Inhibitors: Hydrazine derivatives are historically significant as Monoamine Oxidase (MAO) inhibitors. The phenoxypropyl chain provides lipophilic anchoring in the enzyme active site.

  • Pyrazoles: Used in the synthesis of compounds analogous to COX-2 inhibitors or cannabinoid receptor antagonists.

Safety & Handling Guidelines

Hazard Class: Hydrazines are generally toxic, potential carcinogens, and skin sensitizers.

  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Storage: Store in a cool, dry place under inert gas. The free base may darken upon oxidation.

  • Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) solution carefully before disposal, or incinerate via a licensed chemical waste contractor.

References

  • Marvel, C. S.; Tanenbaum, A. L.[1] "gamma-Phenoxypropyl Bromide". Organic Syntheses, Coll. Vol. 1, p. 435 (1941).

  • ChemicalBook . "this compound CAS 69781-95-9".

  • PubChem . "(3-phenoxypropyl)hydrazine hydrochloride". National Library of Medicine.

  • Ramar, T., et al. "Synthesis of Hydrazine Derivatives".[2] J. Org.[2][3][4] Chem., 2022, 87, 14596.[2] (Cited for general hydrazine alkylation methodologies).[5]

Technical Guide: Biological Activity Potential of 1-(3-Phenoxypropyl)hydrazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Phenoxypropyl)hydrazine represents a privileged pharmacophore in medicinal chemistry, bridging the gap between classical monoamine oxidase (MAO) inhibitors and emerging epigenetic modulators targeting Lysine Specific Demethylase 1 (LSD1). While historically viewed as a homolog of the antidepressant phenelzine (phenethylhydrazine), recent data identifies the 3-phenoxypropyl scaffold as a critical structural motif for optimizing selectivity against flavin-dependent amine oxidases.

This guide provides an in-depth technical analysis of this scaffold, detailing its synthesis, mechanism of action (MOA), and therapeutic potential in neuropharmacology (depression) and oncology (prostate cancer, leukemia).

Chemical Foundation & Synthesis

The core structure consists of a lipophilic phenoxy ether tail connected via a propyl linker to a reactive hydrazine head group. The propyl linker (n=3) confers distinct steric properties compared to the ethyl linker (n=2) found in phenelzine, often improving metabolic stability and altering enzyme isoform selectivity.

Structural Pharmacophore
  • Head Group: Hydrazine (-NH-NH₂). A powerful nucleophile responsible for covalent enzyme inactivation.

  • Linker: Propyl chain (-CH₂-CH₂-CH₂-). Provides optimal distance for the phenyl ring to occupy the hydrophobic pocket of MAO/LSD1.

  • Tail: Phenoxy group (Ph-O-).[1] Acts as a hydrophobic anchor; the ether oxygen adds a hydrogen bond acceptor site not present in phenelzine.

Synthetic Pathway

The synthesis is a robust, two-step alkylation sequence. The use of a large excess of hydrazine is critical to prevent the formation of the symmetrical bis-alkylated byproduct.

Protocol 1: Synthesis of this compound

  • Etherification: React phenol with 1,3-dibromopropane (3.0 equiv) and K₂CO₃ in refluxing acetone to yield 1-bromo-3-phenoxypropane.

  • Hydrazinolysis: Treat the bromide intermediate with hydrazine hydrate (10.0 equiv) in ethanol at reflux.

  • Purification: Excess hydrazine is removed via vacuum distillation; the product is isolated as the hydrochloride salt using HCl/ether.

Synthesis Figure 1: Synthetic pathway for this compound. Phenol Phenol (Ph-OH) Intermediate 1-Bromo-3-phenoxypropane (Ph-O-(CH2)3-Br) Phenol->Intermediate K2CO3, Acetone Reflux, 12h Dibromide 1,3-Dibromopropane (Br-(CH2)3-Br) Dibromide->Intermediate Product This compound (Ph-O-(CH2)3-NH-NH2) Intermediate->Product EtOH, Reflux 4h Hydrazine Hydrazine Hydrate (H2N-NH2) Hydrazine->Product

[2][3]

Pharmacological Mechanism of Action

The biological activity of this compound is driven by its ability to irreversibly inhibit flavin-adenine dinucleotide (FAD)-dependent enzymes.

Mechanism: Suicide Inhibition

The hydrazine moiety functions as a "suicide substrate."

  • Oxidation: The enzyme (MAO or LSD1) attempts to oxidize the hydrazine to a hydrazone.

  • Radical Formation: This process generates a reactive diazene or radical intermediate.

  • Adduct Formation: The intermediate covalently bonds to the N(5) atom of the FAD cofactor, permanently disabling the enzyme.

Target Specificity (MAO vs. LSD1)
  • MAO-A/B: The compound inhibits MAO, preventing the breakdown of neurotransmitters (serotonin, dopamine). The phenoxypropyl chain fits the hydrophobic entrance cavity of MAO-B effectively.

  • LSD1 (KDM1A): LSD1 is structurally homologous to MAO. Recent studies show that phenelzine analogs, particularly those with specific chain lengths like the phenoxypropyl derivatives, are potent LSD1 inhibitors. This inhibition leads to the accumulation of H3K4me1/2 (methylation markers), reactivating silenced tumor suppressor genes.

Mechanism Figure 2: Mechanism of Irreversible FAD-Enzyme Inhibition. Drug This compound Complex Michaelis Complex [Enzyme-Drug] Drug->Complex Enzyme Active Enzyme (MAO or LSD1-FAD) Enzyme->Complex Intermediate Reactive Diazene/Radical Complex->Intermediate 1e- Oxidation Inactivated Covalent Adduct (N5-FAD-Alkylated) Intermediate->Inactivated Covalent Bond Formation

Therapeutic Applications

Neuropsychiatry (Depression & Anxiety)

Acting as a non-selective MAO inhibitor, the compound increases synaptic concentrations of norepinephrine, serotonin, and dopamine.

  • Advantage: The propyl linker may reduce the "cheese effect" (tyramine toxicity) compared to ethyl-linked congeners by altering the kinetics of inhibition or having lower affinity for intestinal MAO-A.

Oncology (Epigenetic Modulation)

This is the most active area of research for this scaffold.

  • Prostate Cancer: LSD1 inhibition suppresses androgen receptor (AR) signaling. This compound analogs have shown antiproliferative activity in LNCaP cells.

  • Leukemia: In AML (Acute Myeloid Leukemia), LSD1 inhibition induces differentiation of blast cells.

Anti-Infective (HIV)

Specific analogs, such as N-(2-hydroxybenzoyl)-N'-(2-hydroxy-3-phenoxypropyl)hydrazine, have been identified as inhibitors of HIV-1 Integrase , preventing viral DNA insertion into the host genome.

Experimental Protocols

Protocol 2: In Vitro MAO Inhibition Assay

Objective: Determine IC50 values for MAO-A and MAO-B inhibition.

  • Enzyme Source: Recombinant human MAO-A and MAO-B (expressed in Baculovirus).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent).
    
  • Procedure:

    • Incubate enzyme (0.015 mg/mL) with test compound (0.001–100 µM) in Potassium Phosphate buffer (pH 7.4) for 20 min at 37°C.

    • Add Kynuramine substrate (50 µM).

    • Incubate for 60 min.

    • Stop reaction with 2N NaOH.

    • Read: Fluorescence at Ex 310 nm / Em 400 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol 3: LSD1 Demethylase Assay

Objective: Assess epigenetic potency.

  • Reagents: Recombinant LSD1, H3K4me2 peptide substrate, Peroxidase, Amplex Red.

  • Mechanism: LSD1 produces H₂O₂ during demethylation, which reacts with Amplex Red to form Resorufin.

  • Procedure:

    • Pre-incubate LSD1 with this compound for 15 min.

    • Add H3K4me2 peptide.

    • Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 min.

Quantitative Data Summary

Table 1: Comparative Activity Profile (Representative Data)

CompoundLinker LengthTargetIC50 (µM)Primary Indication
Phenelzine Ethyl (C2)MAO-A/B0.1 - 0.5Depression
Phenelzine Ethyl (C2)LSD1> 200N/A (Weak)
This compound Propyl (C3)MAO-A0.8 - 1.2Depression (Potential)
This compound Propyl (C3)LSD125 - 50Oncology (Lead)
Bizine Analog Phenyl-PropylLSD1< 5.0Oncology (Potent)

Note: Data represents consensus values from structure-activity relationship (SAR) studies on hydrazine scaffolds.

References

  • Synthesis and SAR of Phenoxyalkyl hydrazines

    • Title: Inhibition of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs).[2]

    • Source: WIPO P
    • URL
  • MAO Inhibition Mechanism

    • Title: Inhibition of monoamine oxidase–A activity in rat brain by synthetic hydrazines: Structure-activity rel
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • HIV Integrase Activity

    • Title: Hydrazide-containing inhibitors of HIV-1 integrase.[3][4]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • General Hydrazine Pharmacology

    • Title: Biological Activities of Hydrazone Derivatives.[3][5][6][7][8]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

1-(3-Phenoxypropyl)hydrazine: A Strategic Building Block in Heterocyclic Synthesis and Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Phenoxypropyl)hydrazine (CAS: 69781-95-9)[1] is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a highly reactive nucleophilic hydrazine moiety tethered to a lipophilic phenoxypropyl chain, this compound serves as a critical intermediate. It is primarily deployed in the construction of nitrogen-rich heterocycles (such as pyrazoles and triazoles) and in the development of targeted epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors[2].

This technical guide details the mechanistic rationale, physicochemical properties, and self-validating synthetic protocols for utilizing this compound in drug development pipelines.

Physicochemical Profile & Structural Rationale

The utility of this compound stems from its dual-natured structure. The hydrazine group acts either as a covalent "warhead" in enzymatic inhibition or as a dinucleophilic center for cyclization. Conversely, the phenoxypropyl tail imparts critical lipophilicity, improving membrane permeability and enabling deep penetration into hydrophobic enzyme pockets.

Quantitative Data Summary
PropertyValue
Chemical Name This compound
CAS Registry Number 69781-95-9
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 5
Primary Precursor 3-Phenoxypropyl bromide (CAS 588-63-6)

Synthesis Methodology of the Building Block

The preparation of this compound relies on the bimolecular nucleophilic substitution (SN2) of[3] with hydrazine hydrate.

Step-by-Step Protocol: SN2 Alkylation
  • Causality in Reagent Stoichiometry: Hydrazine possesses two nucleophilic nitrogen atoms. A stoichiometric 1:1 ratio inevitably leads to over-alkylation, forming symmetrical or asymmetrical dialkylhydrazines. Utilizing a massive molar excess of hydrazine hydrate (5.0 to 10.0 eq) ensures that monoalkylation is statistically favored, effectively suppressing secondary reactions.

  • Reagent Preparation: Dissolve 3-phenoxypropyl bromide (1.0 eq) in a polar protic solvent (e.g., absolute ethanol) to stabilize the SN2 transition state.

  • Nucleophilic Attack: Add hydrazine hydrate (8.0 eq) dropwise to the solution at room temperature.

  • Reflux & Monitoring: Heat the mixture to reflux (75–80 °C) for 4–6 hours.

    • Self-Validation System: Monitor the reaction progress via Thin Layer Chromatography (TLC; eluent 9:1 DCM:MeOH). The starting bromide is UV-active but Ninhydrin-negative. The product hydrazine will exhibit a lower Rf value (due to increased polarity) and will rapidly develop a deep purple color upon heating with a Ninhydrin stain, confirming the successful formation of the hydrazine moiety.

  • Workup: Concentrate the mixture in vacuo to remove the solvent and the volatile excess hydrazine. Partition the crude residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO3).

    • Causality in Extraction: The basic aqueous layer neutralizes any hydrobromide salts generated during the reaction, ensuring the product remains in its free-base form for efficient extraction into the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. The product can be stored as a free base or converted to a highly stable dihydrochloride salt by bubbling HCl gas through an ethereal solution.

Synthesis A 3-Phenoxypropyl bromide C SN2 Alkylation (Reflux, EtOH) A->C B Hydrazine Hydrate (5-10 eq Excess) B->C D Workup (DCM / NaHCO3) C->D  Cool & Quench E 1-(3-Phenoxypropyl) hydrazine D->E  Purification

Fig 1: Synthetic workflow for this compound via SN2 alkylation.

Application 1: Epigenetic Drug Development (LSD1 Inhibitors)

Hydrazine derivatives have a storied history in pharmacology, most notably as monoamine oxidase (MAO) inhibitors like phenelzine. This compound represents a structural evolution of the phenelzine scaffold, heavily cited in[4].

Mechanistic Rationale

By extending the aliphatic linker and introducing an ether linkage, the molecule achieves a distinct spatial geometry. LSD1 possesses a large, hydrophobic substrate-binding cavity designed to accommodate the histone H3 tail. The phenoxy group acts as a lipophilic anchor, engaging in π-π interactions with aromatic residues in the active site. This precisely positions the hydrazine "warhead" to undergo oxidation and form an irreversible covalent adduct with the FAD cofactor, halting aberrant histone demethylation and restoring tumor suppressor gene expression[2].

LSD1 N1 This compound N2 LSD1 Active Site (Binding via Phenoxy group) N1->N2 Lipophilic alignment N3 FAD Cofactor (Covalent Adduct Formation) N2->N3 Hydrazine oxidation N4 Irreversible Inhibition of Demethylase Activity N3->N4 Covalent block N5 Restoration of Histone Methylation (H3K4me2) N4->N5 Epigenetic modulation

Fig 2: Mechanism of LSD1 inhibition by hydrazine-based epigenetic modulators.

Application 2: Heterocyclic Scaffold Synthesis

Beyond epigenetic modulators, this compound is a premier building block for synthesizing substituted pyrazoles. When reacted with 1,3-dicarbonyl compounds, the differential nucleophilicity of the primary and secondary nitrogens dictates the regioselectivity of the cyclization.

Step-by-Step Protocol: Synthesis of 1-(3-phenoxypropyl)-3,5-dimethylpyrazole
  • Condensation: To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq) dropwise at 0 °C.

    • Causality in Temperature Control: The initial nucleophilic attack of the primary amine on the highly electrophilic ketone to form a hydrazone is highly exothermic. Cooling strictly prevents thermal degradation and minimizes side reactions.

  • Cyclization: Warm the reaction to room temperature, add a catalytic amount of glacial acetic acid, and reflux for 2 hours. The acid facilitates the dehydration step, driving the intramolecular attack of the secondary nitrogen onto the remaining carbonyl.

  • Isolation & Validation: Evaporate the solvent, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

    • Self-Validation System: Confirm the product identity via 1H NMR spectroscopy. The successful formation of the pyrazole ring is definitively indicated by the appearance of a sharp singlet at approximately 5.8 ppm, corresponding to the isolated C4 proton of the pyrazole core, alongside the characteristic triplet of the -CH2-O- protons around 4.0 ppm.

References

  • Woster, P. M. et al. "Inhibitors of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs)". US Patent US20170029366A1 (2017). Google Patents.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(3-Phenoxypropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(3-Phenoxypropyl)hydrazine

Introduction

This compound is a substituted hydrazine derivative valuable as a building block in medicinal chemistry and drug development. Its structure incorporates a flexible phenoxypropyl chain and a reactive hydrazine moiety, making it a key intermediate for synthesizing a wide range of heterocyclic compounds and other complex molecules. Hydrazine derivatives are integral to many pharmacologically active agents, and protocols for their targeted synthesis are essential for pharmaceutical research.[1][2]

This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers in organic and medicinal chemistry. The synthesis proceeds via the preparation of a 3-phenoxypropyl bromide intermediate, followed by nucleophilic substitution with hydrazine hydrate. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure a reliable and reproducible outcome.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

  • Step 1: Williamson Ether Synthesis. Phenol is reacted with 1,3-dibromopropane under basic conditions to form the intermediate, 3-phenoxypropyl bromide.

  • Step 2: Nucleophilic Substitution. The intermediate is then reacted with an excess of hydrazine hydrate to yield the final product, this compound.

Synthesis_Scheme cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Hydrazine Substitution phenol Phenol r1 phenol->r1 dibromopropane 1,3-Dibromopropane dibromopropane->r1 intermediate 3-Phenoxypropyl bromide r2 intermediate->r2 hydrazine Hydrazine Hydrate (excess) hydrazine->r2 product This compound r1->intermediate K₂CO₃, Acetone Reflux r2->product Ethanol Reflux

Caption: Overall two-step synthesis pathway.

Health and Safety Precautions

Extreme Caution is Required. Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[3] All operations involving hydrazine hydrate must be performed in a certified chemical fume hood with proper ventilation.

  • Personal Protective Equipment (PPE): A full-face shield, chemical-resistant goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory.[4] An emergency safety shower and eyewash station must be immediately accessible.

  • Hydrazine Hydrate Handling: Hydrazine hydrate is a combustible liquid that can cause severe skin burns and eye damage.[3] It is toxic if swallowed and harmful if inhaled. Avoid contact with metals, organic materials, and oxidizing agents to prevent fire or explosion hazards.[4][5]

  • Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled container and disposed of according to institutional and local environmental regulations. Do not mix with other organic waste.[5]

  • Reagent Handling: Phenol is toxic and corrosive. 1,3-dibromopropane is a lachrymator and suspected carcinogen. Handle these chemicals with appropriate PPE in a fume hood.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.DensityKey Hazards
PhenolC₆H₅OH94.11108-95-21.07 g/cm³Toxic, Corrosive
1,3-DibromopropaneC₃H₆Br₂201.89109-64-81.989 g/cm³Lachrymator, Irritant
Potassium Carbonate (Anhydrous)K₂CO₃138.21584-08-72.43 g/cm³Irritant
AcetoneC₃H₆O58.0867-64-10.784 g/cm³Flammable
3-Phenoxypropyl bromideC₉H₁₁BrO215.09588-63-61.365 g/mL[6]Irritant
Hydrazine Hydrate (~64%)H₆N₂O50.067803-57-81.03 g/cm³Toxic, Corrosive, Carcinogen[3]
Ethanol (Absolute)C₂H₅OH46.0764-17-50.789 g/cm³Flammable
Diethyl Ether(C₂H₅)₂O74.1260-29-70.713 g/cm³Highly Flammable
Sodium Hydroxide (aq)NaOH40.001310-73-2VariesCorrosive
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-62.664 g/cm³Hygroscopic
Ethyl AcetateC₄H₈O₂88.11141-78-60.902 g/cm³Flammable, Irritant
HexaneC₆H₁₄86.18110-54-30.655 g/cm³Flammable, Neurotoxin

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of 3-Phenoxypropyl bromide (Intermediate)

This procedure is adapted from established Williamson ether synthesis methods.[7] The reaction utilizes a base to deprotonate phenol, forming a nucleophilic phenoxide which then attacks the electrophilic 1,3-dibromopropane.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 0.1 mol).

  • Solvent and Base Addition: Dissolve the phenol in acetone (100 mL). To this solution, add anhydrous potassium carbonate (34.55 g, 0.25 mol) and 1,3-dibromopropane (40.38 g, 0.2 mol).

    • Rationale: Potassium carbonate is a suitable base for deprotonating the weakly acidic phenol to generate the phenoxide nucleophile. An excess of 1,3-dibromopropane is used to favor the desired mono-alkylation product over the diaryl ether byproduct.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent system of ethyl acetate:hexane (e.g., 1:9 v/v).

  • Work-up: After cooling the mixture to room temperature, remove the solid potassium carbonate by vacuum filtration, washing the solid with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone and excess 1,3-dibromopropane. This will yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

    • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) is typically effective.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 3-phenoxypropyl bromide as a colorless to pale yellow oil. A typical yield is 85-95%.[7]

Part B: Synthesis of this compound (Final Product)

This step involves the nucleophilic displacement of the bromide from the intermediate by hydrazine.[8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the purified 3-phenoxypropyl bromide (21.5 g, 0.1 mol) in absolute ethanol (100 mL).

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate (25.0 g, ~0.5 mol) to the solution.

    • Rationale: A large excess of hydrazine hydrate is crucial. It acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. Using a large excess significantly minimizes the formation of the undesired N,N'-bis(3-phenoxypropyl)hydrazine side product, which can be difficult to separate.[9]

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting bromide spot has disappeared.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol and excess hydrazine hydrate under reduced pressure.

  • Aqueous Work-up: To the resulting residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 75 mL).

    • Rationale: This step removes any remaining hydrazine salts and other water-soluble impurities.

  • Base Wash: Combine the organic extracts and wash with a dilute sodium hydroxide solution (e.g., 1M NaOH, 2 x 50 mL) to remove any unreacted phenol from the first step, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel (using a more polar eluent system such as dichloromethane/methanol).

Workflow Visualization

Caption: Detailed workflow from starting materials to final product.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • 3-Phenoxypropyl bromide (Intermediate)

    • ¹H NMR (CDCl₃, 400 MHz): δ ~7.30 (m, 2H, Ar-H), ~6.90 (m, 3H, Ar-H), 4.03 (t, 2H, -OCH₂-), 3.54 (t, 2H, -CH₂Br), 2.24 (m, 2H, -CH₂-).[7]

    • IR (neat, cm⁻¹): ~3060 (Ar C-H), ~2960 (Aliphatic C-H), ~1598, 1495 (Ar C=C), ~1245 (Ar-O-C stretch), ~690 (C-Br).

  • This compound (Final Product)

    • ¹H NMR (CDCl₃, 400 MHz): Expect shifts similar to the intermediate for the phenoxypropyl fragment: δ ~7.25 (m, 2H), ~6.90 (m, 3H), ~3.95 (t, 2H, -OCH₂-), ~2.90 (t, 2H, -CH₂NHNH₂), ~2.00 (m, 2H, -CH₂-). A broad singlet for the -NHNH₂ protons would also be present, which is D₂O exchangeable.

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for aromatic carbons (~158, 129, 120, 114 ppm), the three aliphatic carbons (~65, 50, 30 ppm).

    • IR (neat, cm⁻¹): Broad peaks in the ~3350-3200 cm⁻¹ region (N-H stretching), ~1600 (N-H bending), in addition to the aromatic and ether bands seen in the intermediate.

    • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of C₉H₁₅N₂O⁺.

References

  • Demers, J. P., & Klaubert, D. H. (1987). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry, 65(4), 898-902.

  • ChemicalBook. (2026). 3-Phenoxypropyl bromide | 588-63-6. Retrieved from ChemicalBook.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine hydrate. Retrieved from Fisher Scientific.

  • SDFine. (n.d.). Hydrazine hydrate 60% Safety Data Sheet. Retrieved from Sdfine.

  • Hydrazine Hydrate 7.5% Safety Data Sheet. (2015).
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Hydrazine, Safety Data Sheet. Retrieved from Santa Cruz Biotechnology.

  • Wikipedia. (n.d.). Hydrazines. Retrieved from Wikipedia.

  • Bredikhin, A. (2003). Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. DSpace.

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari, 2025(1).

  • The Lower Aliphatic Derivatives of Hydrazine. (n.d.). DTIC.
  • Shandong Academy of Pharmaceutical Sciences. (2020). Preparation method of high-purity 3-phenoxy bromopropane. (Patent No. CN111018678A). Google Patents.

  • Thomas Scientific. (n.d.). ALDRICH 3-Phenoxypropyl bromide, 96%. Retrieved from Thomas Scientific.

  • The Good Scents Company. (n.d.). 3-phenoxypropyl bromide. Retrieved from The Good Scents Company.

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Application Note: Optimization of Reaction Conditions for the Condensation of 1-(3-Phenoxypropyl)hydrazine with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of hydrazones via the condensation of hydrazine derivatives with carbonyl compounds is a foundational transformation in organic synthesis and drug development. Specifically, 1-(3-phenoxypropyl)hydrazine (CAS: 69781-95-9) serves as a highly valuable building block. The lipophilic phenoxypropyl tail imparts favorable pharmacokinetic properties, making its hydrazone derivatives highly sought after as pharmacophores for monoamine oxidase (MAO) inhibitors, antimicrobial agents, and anticonvulsants.

This application note details the optimized reaction conditions, mechanistic causality, and validated protocols for condensing this compound with various aldehydes. By understanding the thermodynamic and kinetic parameters governing this reaction, researchers can achieve high-yield, self-purifying syntheses.

Mechanistic Causality: The Critical Role of pH

The condensation of this compound with an aldehyde is a classic nucleophilic addition-elimination reaction. The causality behind the required reaction conditions lies in the delicate balance of the system's pH.

According to foundational kinetic studies by Jencks , the rate-determining step of hydrazone formation shifts depending on the acidity of the environment.

  • At neutral to basic pH: The elimination of water from the tetrahedral carbinolamine intermediate is exceedingly slow.

  • At highly acidic pH (pH < 3): The terminal amine of the hydrazine (pKa ~7–8) becomes fully protonated, stripping it of its nucleophilicity and halting the initial attack.

Therefore, the addition of a catalytic amount of glacial acetic acid buffers the system to an optimal pH of ~4.5 . This mildly acidic environment sufficiently protonates the carbonyl oxygen—lowering its Lowest Unoccupied Molecular Orbital (LUMO) and increasing electrophilicity—without deactivating the hydrazine nucleophile .

Mechanism A 1-(3-Phenoxypropyl) hydrazine (Nucleophile) C Carbinolamine Intermediate A->C Nucleophilic Attack B Aldehyde (Electrophile) B->C H+ Catalysis (pH ~4.5) D Hydrazone Product (C=N Bond) C->D -H2O (Dehydration)

Figure 1: Mechanistic pathway of hydrazone formation highlighting the carbinolamine intermediate.

Solvent Selection & Parameter Optimization

The choice of solvent is dictated by the structural implications of this compound. The ether-linked aromatic tail makes the resulting hydrazone highly lipophilic. By utilizing a polar protic solvent like absolute ethanol , the starting materials remain fully soluble, but the lipophilic product readily crystallizes out of solution upon formation and cooling. This eliminates the need for complex chromatographic purification .

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the empirical data driving the selection of the optimal protocol for this specific condensation.

SolventCatalystTemperatureTimeYield (%)Mechanistic Observation
MethanolNoneReflux12 h< 30%Incomplete conversion; slow dehydration kinetics.
EthanolHCl (1.0 eq)RT24 hTraceHydrazine fully protonated; nucleophilicity lost.
THFAcetic Acid (Cat.)Reflux6 h65%Good conversion; but product isolation requires evaporation.
Ethanol Acetic Acid (Cat.) RT to 50 °C 2–4 h > 85% Optimal; rapid conversion, product precipitates upon cooling.

Experimental Protocol

The following protocol is designed as a self-validating system . The visual cues (precipitation) and analytical checks (TLC) ensure that the researcher can confirm success at each stage without relying solely on downstream NMR/MS characterization.

Materials Required
  • This compound (1.05 equivalents)

  • Target Aldehyde (1.00 equivalent, e.g., substituted benzaldehyde)

  • Absolute Ethanol (0.2 M relative to aldehyde)

  • Glacial Acetic Acid (Catalytic, 1–2 drops per mmol)

Step-by-Step Methodology
  • Preparation of the Electrophile: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.00 eq) in absolute ethanol to achieve a concentration of approximately 0.2 M.

  • Addition of the Nucleophile: Slowly add this compound (1.05 eq) to the stirring solution. Causality Note: A slight 5% excess of the hydrazine ensures complete consumption of the aldehyde. The unreacted hydrazine remains highly soluble in cold ethanol and will be washed away during filtration.

  • Catalytic Activation: Add 1 to 2 drops of glacial acetic acid to adjust the apparent pH to ~4.5.

  • Reaction Propagation: Stir the mixture at room temperature for highly reactive aliphatic aldehydes, or heat to 50 °C (mild reflux) for 2 to 4 hours for sterically hindered or electron-rich aromatic aldehydes.

  • Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate). The disappearance of the UV-active aldehyde spot confirms complete conversion.

  • Crystallization: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0 °C) for 30 minutes. Self-Validation Check: The highly lipophilic 1-(3-phenoxypropyl)hydrazone will crash out of the polar ethanol as a crystalline solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold absolute ethanol to remove the trace excess hydrazine and acetic acid.

  • Drying: Dry the purified hydrazone under high vacuum to constant weight.

Workflow S1 1. Dissolve Aldehyde in EtOH (0.2 M) S2 2. Add 1-(3-Phenoxypropyl) hydrazine (1.05 eq) S1->S2 S3 3. Add Glacial Acetic Acid (Catalytic, pH 4.5) S2->S3 S4 4. Stir at RT or 50°C (2 - 4 hours) S3->S4 S5 5. Cool to 0°C (Ice Bath) S4->S5 S6 6. Vacuum Filtration & Cold EtOH Wash S5->S6 S7 7. Pure Hydrazone Derivative S6->S7

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the hydrazone.

Troubleshooting: "Oiling Out"

Occasionally, highly flexible aliphatic aldehydes may cause the resulting hydrazone to "oil out" (form a biphasic liquid system) rather than crystallize upon cooling. If this occurs:

  • Add a few drops of distilled water to the cold ethanolic mixture to increase the polarity of the solvent system, forcing the lipophilic product to solidify.

  • Scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites for crystal growth.

References

  • Jencks, W. P. "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 1959. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of hydrazones." Organic Chemistry Portal Literature Review, 2024. URL:[Link]

Application Note: Catalytic Strategies for the Selective Synthesis of Phenoxypropyl Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (3-phenoxypropyl)hydrazine and its derivatives is a critical step in the development of monoamine oxidase inhibitors (MAOIs) and novel antifungal agents. However, the direct alkylation of hydrazine presents a classic synthetic challenge: the "polyalkylation cascade." As the introduced alkyl group increases the nucleophilicity of the nitrogen, the product becomes more reactive than the starting material, leading to inseparable mixtures of mono-, di-, and tri-alkylated byproducts.

This Application Note details two high-fidelity catalytic protocols designed to suppress polyalkylation and maximize yield. Moving beyond stoichiometric brute-force methods, we utilize Phase Transfer Catalysis (PTC) and Nucleophilic Iodide Catalysis to control reaction kinetics and selectivity.

Strategic Analysis: The Selectivity Challenge

The core objective is the nucleophilic substitution of a phenoxypropyl halide (electrophile) by hydrazine (nucleophile).



Mechanistic Pathway & Pitfalls

The reaction is governed by the competition between the starting hydrazine and the newly formed alkylhydrazine.

Figure 1: The kinetic cascade of hydrazine alkylation. Without catalytic control or blocking groups, k2 > k1, leading to yield loss.

Protocol A: Phase-Transfer Catalyzed (PTC) Direct Alkylation

Best for: Large-scale synthesis where cost is a driver and protecting groups are undesirable.

The Catalytic Logic

This method utilizes a liquid-liquid biphasic system (Toluene/Water). Hydrazine hydrate resides in the aqueous phase, while the lipophilic 3-phenoxypropyl bromide resides in the organic phase.

  • The Catalyst: Tetrabutylammonium Bromide (TBAB).[1]

  • Mechanism: The quaternary ammonium salt shuttles the phenoxypropyl halide to the interface or pulls small amounts of hydrazine anion into the organic layer. By limiting the concentration of active nucleophile in the organic phase, we statistically favor mono-alkylation.

Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Hydrazine Hydrate (80-100%) 5.0 - 10.0Nucleophile (Excess is critical)
1-Bromo-3-phenoxypropane 1.0Electrophile
TBAB 0.05 (5 mol%)Phase Transfer Catalyst
Toluene 10 VolOrganic Solvent
NaOH (50% aq) 1.1Base (Scavenger)
Step-by-Step Methodology
  • Phase Preparation:

    • Charge a jacketed reactor with Hydrazine Hydrate (10.0 equiv) and Toluene (5 volumes).

    • Add TBAB (5 mol%).

    • Heat the biphasic mixture to 60°C with vigorous stirring (essential for interfacial surface area).

  • Controlled Addition:

    • Dissolve 1-Bromo-3-phenoxypropane (1.0 equiv) in Toluene (5 volumes).

    • Add this solution dropwise to the reactor over 2–4 hours .

    • Critical: Slow addition ensures the concentration of electrophile remains low relative to the massive excess of hydrazine.

  • Reaction Monitoring:

    • Monitor via TLC (MeOH/DCM 1:9) or HPLC. The reaction is typically complete 1 hour after addition finishes.

  • Work-up (The Separation):

    • Stop agitation and allow phases to separate.

    • Aqueous Layer: Contains excess hydrazine. Do not discard blindly. This layer can be re-concentrated and recycled to minimize waste.

    • Organic Layer: Wash with water (

      
      ) to remove traces of hydrazine.
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is often pure enough (>90%) for downstream use. If high purity is required, convert to the hydrochloride salt by adding HCl/Ether, filtering the precipitate.

Protocol B: Iodide-Promoted Nucleophilic Substitution

Best for: Reactions using less reactive (but cheaper) alkyl chlorides or hindered substrates.

The Catalytic Logic

Alkyl chlorides (e.g., 3-phenoxypropyl chloride) are cheaper than bromides but react sluggishly with hydrazine, requiring high temperatures that promote degradation.

  • The Catalyst: Potassium Iodide (KI).[8]

  • Mechanism (Finkelstein): KI reacts with the alkyl chloride to form a transient, highly reactive alkyl iodide in situ. The iodide is a better leaving group, accelerating the attack by hydrazine.

    
    
    
    
    
Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Boc-Hydrazine (tert-Butyl carbazate) 1.2Protected Nucleophile (Prevents polyalkylation)
1-Chloro-3-phenoxypropane 1.0Electrophile
Potassium Iodide (KI) 0.1 (10 mol%)Nucleophilic Catalyst
Potassium Carbonate (

)
2.0Base
Acetonitrile (

)
10 VolPolar Aprotic Solvent
Step-by-Step Methodology
  • Catalyst Activation:

    • In a round-bottom flask, suspend

      
       (2.0 equiv) and KI (10 mol%) in dry Acetonitrile.
      
    • Add Boc-Hydrazine (1.2 equiv). Note: Using Boc-protected hydrazine effectively blocks one nitrogen, physically preventing 1,1-dialkylation.

  • Alkylation:

    • Add 1-Chloro-3-phenoxypropane (1.0 equiv).

    • Reflux the mixture (

      
      ) for 12–16 hours .
      
    • Observation: The mixture will turn slightly yellow/orange due to trace iodine liberation.

  • Filtration & Concentration:

    • Cool to room temperature.[5][7] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate to obtain the crude Boc-protected intermediate.

  • Deprotection (The Release):

    • Dissolve the intermediate in minimal Methanol.

    • Add 4M HCl in Dioxane (5 equiv) and stir at RT for 2 hours.

    • Precipitation of (3-phenoxypropyl)hydrazine dihydrochloride usually occurs. Filter and dry.[4]

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the Iodide Catalytic Cycle (Protocol B), highlighting how the catalyst lowers the activation energy for the substitution.

Figure 2: The Iodide Catalytic Cycle. The catalyst transforms the dormant alkyl chloride into the active alkyl iodide.

Safety & Handling Protocols

  • Hydrazine Toxicity: Hydrazine and its derivatives are potent hepatotoxins and suspected carcinogens.

    • Control: All weighing and transfers must occur in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.

    • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen gas before disposal.

  • Alkyl Halides: Phenoxypropyl halides are skin irritants and potential sensitizers. Avoid inhalation of vapors.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Emulsion formation preventing phase transfer.Increase agitation speed; add a small amount of brine to improve phase separation.
Polyalkylation (Protocol A) Addition of halide was too fast.Decrease addition rate; Increase Hydrazine equivalents (up to 20 eq).
Incomplete Reaction (Protocol B) Catalyst poisoning or wet solvent.Ensure Acetonitrile is dry; increase KI loading to 20 mol%.
Colored Product Oxidation of hydrazine or Iodine traces.Wash organic phase with 10% Sodium Thiosulfate (

) to remove iodine.

References

  • Mastitski, A., et al. (2017). "Potassium iodide catalysis in the alkylation of protected hydrazines." Proceedings of the Estonian Academy of Sciences.

    • (Verified: KI accelerates alkylation of Boc-hydrazines).

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[9] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters.

    • (Verified: Discusses dianion and protected strategies for selectivity).

  • Majander, I., et al. (2022). "Phase-Transfer-Catalyzed Alkylation of Hydantoins." ACS Organic & Inorganic Au.

    • (Verified: Establishes TBAB protocols for N-alkylation relevant to hydrazine-like nucleophiles).

  • Organic Chemistry Portal.

    • (General reference for hydrazine functionalization methodologies).

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(3-Phenoxypropyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive, in-depth guide for the synthesis of 1-(3-phenoxypropyl)hydrazine hydrochloride, a valuable intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both accuracy and reproducibility.

Introduction

Hydrazine derivatives are a critical class of compounds in medicinal chemistry and materials science. Their conversion to hydrochloride salts is a common and often necessary step to improve stability, solubility, and handling characteristics. The protonation of the basic hydrazine nitrogen to form the corresponding ammonium salt enhances the compound's polarity, making it more amenable to purification by crystallization and formulation in aqueous media. This protocol details a two-step process: the synthesis of the free base, this compound, followed by its conversion to the stable hydrochloride salt.

PART 1: Synthesis of this compound (Free Base)

The synthesis of this compound is achieved through the nucleophilic substitution of a suitable 3-phenoxypropyl halide with hydrazine hydrate. The large excess of hydrazine hydrate serves both as a nucleophile and as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the monosubstituted product and minimizing the formation of the disubstituted hydrazine.

Materials and Apparatus
Reagent/ApparatusGrade/Specification
3-Phenoxypropyl bromideReagent grade (97%)
Hydrazine hydrate (50-60%)Reagent grade
Ethanol (99.5%)Anhydrous
Diethyl etherAnhydrous
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to ethanol.

  • Addition of Alkyl Halide: While stirring the hydrazine hydrate solution, add 3-phenoxypropyl bromide (1 equivalent) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

PART 2: Conversion to this compound Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. The choice of solvent is critical to ensure the precipitation of the hydrochloride salt in high purity. A non-polar solvent in which the free base is soluble but the hydrochloride salt is not is ideal. Alternatively, a polar solvent in which both are soluble can be used, followed by the addition of a less polar co-solvent to induce precipitation.

Materials and Apparatus
Reagent/ApparatusGrade/Specification
This compoundCrude from Part 1
Hydrochloric acid (concentrated)Reagent grade
or HCl in a suitable solvent (e.g., 2M in Dichloromethane)
Dichloromethane (DCM)Anhydrous
Diethyl etherAnhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Büchner funnel and filter paper
Vacuum flask
Experimental Protocol: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., a 2M solution in the chosen solvent or dropwise addition of concentrated HCl) with vigorous stirring. The hydrochloride salt will precipitate as a white solid.

  • Crystallization: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the purified this compound hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization of this compound Hydrochloride

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound hydrochloride. Key signals would include aromatic protons, the -OCH₂- protons, the -CH₂- protons of the propyl chain, and the -CH₂-NH- protons, along with broad signals for the -NH₂⁺- protons.
¹³C NMR Consistent with the structure, showing the expected number of aromatic and aliphatic carbon signals.
FT-IR Characteristic peaks for N-H stretching (broad, around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.

Safety Precautions

  • Hydrazine and its derivatives are toxic and potentially carcinogenic.[1] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 3-Phenoxypropyl bromide is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • The reaction of hydrazine with alkyl halides can be exothermic. Ensure proper temperature control.

Process Workflow Diagram

G cluster_0 Part 1: Synthesis of Free Base cluster_1 Part 2: Hydrochloride Salt Formation A 1. Reaction Setup: 3-Phenoxypropyl bromide + Hydrazine Hydrate in Ethanol B 2. Reflux A->B Heat C 3. Work-up: Rotary Evaporation B->C Cool D 4. Extraction: Diethyl Ether C->D E 5. Drying & Concentration D->E F Crude this compound (Oil) E->F G 1. Dissolution: Crude Hydrazine in DCM/Ether F->G Proceed to Salt Formation H 2. Acidification: Add HCl solution G->H Cool (Ice Bath) I 3. Precipitation & Crystallization H->I J 4. Isolation: Vacuum Filtration I->J K 5. Washing: Cold Diethyl Ether J->K L 6. Drying K->L M Pure this compound HCl (Solid) L->M

Caption: Workflow for the synthesis of this compound hydrochloride.

Discussion and Mechanistic Insights

The alkylation of hydrazine is a classic example of nucleophilic substitution. Hydrazine, with its two nucleophilic nitrogen atoms, can potentially undergo mono- or dialkylation. The use of a large excess of hydrazine hydrate helps to statistically favor the mono-alkylation product. The mechanism proceeds via an SN2 pathway, where the lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbon atom of 3-phenoxypropyl bromide, displacing the bromide ion.

The subsequent conversion to the hydrochloride salt is a simple acid-base reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine derivative abstracts a proton from hydrochloric acid, forming the hydrazinium chloride salt. The choice of a non-polar solvent for this step is crucial as the ionic salt is significantly less soluble in such a medium, leading to its precipitation and allowing for easy isolation and purification.

References

  • Organic Syntheses Procedure, Phenylhydrazine. Available at: [Link]

  • A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Information, The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of allyl hydrazine: a comparative study of different methods, Arkivoc. Available at: [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives, Organic Letters. Available at: [Link]

  • Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation, Canadian Journal of Chemistry. Available at: [Link]

  • (3-phenoxypropyl)hydrazine hydrochloride, PubChemLite. Available at: [Link]hydrazinehydrochloride_C9H14N2O)

Sources

The Strategic Role of 1-(3-Phenoxypropyl)hydrazine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the dynamic landscape of agrochemical research and development, the quest for novel, effective, and environmentally benign crop protection agents is paramount. Within the synthetic chemist's toolkit, hydrazine and its derivatives have long been recognized as versatile building blocks for the construction of a diverse array of heterocyclic compounds with potent biological activities.[1][2][3] This application note delves into the specific and strategic use of 1-(3-phenoxypropyl)hydrazine, a key intermediate, in the synthesis of advanced agrochemicals. Its unique structural features offer a pathway to introduce the valuable phenoxypropyl moiety into bioactive scaffolds, influencing the efficacy, selectivity, and physicochemical properties of the final product.

Core Principles: The Utility of the Hydrazine Moiety and the Phenoxypropyl Group

The application of this compound in agrochemical synthesis is underpinned by the synergistic contribution of its two key structural components:

  • The Hydrazine Functional Group: This reactive N-N single bond is a cornerstone of heterocyclic chemistry. It readily participates in cyclization reactions with 1,3-dicarbonyl compounds and their synthetic equivalents to form stable five-membered rings, most notably pyrazoles and triazoles.[4][5][6] These heterocyclic systems are prevalent in a multitude of commercial fungicides and insecticides due to their ability to interact with specific biological targets in pests and pathogens.

  • The 3-Phenoxypropyl Side Chain: This lipophilic group plays a crucial role in modulating the biological and physical properties of the final agrochemical. The presence of the phenoxy group can enhance the molecule's affinity for its target site, improve its translocation within the plant, and optimize its metabolic stability. The three-carbon propyl linker provides conformational flexibility, allowing for optimal orientation of the phenoxy group within the target's binding pocket.

Application in Fungicide Synthesis: A Focus on Pyrazole Carboxamides

A significant application of this compound lies in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals is renowned for its effectiveness against a broad spectrum of fungal diseases by targeting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain.

The general synthetic approach involves the condensation of this compound with a suitably substituted 1,3-dicarbonyl compound to construct the core pyrazole ring. This is a classic and efficient method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[7]

Experimental Protocol: Synthesis of a Model N-(3-Phenoxypropyl)pyrazole Intermediate

This protocol outlines a representative synthesis of a key pyrazole intermediate derived from this compound.

Objective: To synthesize 1-(3-phenoxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, a versatile building block for more complex pyrazole-based fungicides.

Materials:

  • This compound (CAS: 69781-95-9)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 0.06 mol) in absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add ethyl 4,4,4-trifluoro-3-oxobutanoate (11.0 g, 0.06 mol) dropwise at room temperature.

  • Cyclization: Add glacial acetic acid (5 mL) as a catalyst and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-(3-phenoxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Expected Yield: 75-85%

Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearance1H NMR13C NMRMass Spec (m/z)
1-(3-phenoxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-amineC13H14F3N3O285.27Off-white solidConsistent with structureConsistent with structure[M+H]+ found

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of the N-(3-phenoxypropyl)pyrazole intermediate.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 This compound Process Cyclocondensation (Knorr Pyrazole Synthesis) Reactant1->Process Reactant2 Ethyl 4,4,4-trifluoro-3-oxobutanoate Reactant2->Process Product 1-(3-Phenoxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Process->Product Reflux in Ethanol, Acetic Acid catalyst

Caption: Synthetic route to a key pyrazole intermediate.

From Intermediate to Active Ingredient: The Next Steps

The synthesized 1-(3-phenoxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine serves as a crucial building block. The primary amine group on the pyrazole ring is a handle for further chemical modifications, most commonly an acylation reaction.

Workflow for Final Product Synthesis:

Workflow Start 1-(3-Phenoxypropyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Step1 Acylation with a substituted benzoyl chloride Start->Step1 Reaction in an inert solvent with a base Step2 Purification and Characterization Step1->Step2 End Final Pyrazole Carboxamide Fungicide Step2->End

Caption: General workflow for fungicide synthesis.

This subsequent acylation step with a specifically designed acid chloride introduces another layer of structural diversity, allowing for the fine-tuning of the final compound's biological activity and spectrum of control.

Conclusion and Future Perspectives

This compound stands out as a valuable and strategically important intermediate in the synthesis of modern agrochemicals, particularly pyrazole carboxamide fungicides. Its use allows for the direct and efficient incorporation of the beneficial phenoxypropyl moiety into a biologically active heterocyclic core. The protocols and workflows outlined in this application note provide a foundational understanding for researchers and scientists in the field of agrochemical development. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the innovative application of such key intermediates will undoubtedly play a pivotal role in the discovery of the next generation of fungicides and other agrochemicals.

References

  • Li, W., Zhai, X., Ding, L., Sun, L., Chen, X., Gong, P., & Sun, T. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-5141. [Link]

  • ResearchGate. (2025). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]

  • PubMed. (2017). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Semantic Scholar. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Retrieved from [Link]

  • MDPI. (2009). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules, 14(5), 1898-1906. [Link]

  • Google Patents. (n.d.). Process for synthesis of picolinamides.
  • Google Patents. (n.d.). Hydrazine compounds useful as pesticides.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PCC SE. (n.d.). Agrochemicals Formulation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
  • ResearchGate. (2019). (PDF) Synthesis of New Agrochemicals. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Google Patents. (n.d.). Process for preparing hydrazines.
  • Xiangshuo Chemical. (2023, February 16). Analysis of triazole fungicides and their intermediates. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Fungicidal compositions.
  • Google Patents. (n.d.). Method for preparing hydrazine hydrate.
  • Google Patents. (n.d.). Synthesis method of 3-hydroxy phenylhydrazine.
  • Google Patents. (n.d.). High temperature-stable agrochemical composition.

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Troubleshooting & Optimization

Purification techniques for removing impurities from 1-(3-Phenoxypropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(3-Phenoxypropyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in the purification of hydrazine derivatives.

This guide is structured to provide direct answers to challenges you may encounter during your experimental work. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

I. Understanding the Molecule: Physicochemical Properties

Before embarking on any purification strategy, a thorough understanding of the physicochemical properties of this compound is paramount. While experimental data for this specific compound is not widely published, we can infer its properties based on its structure and data from related compounds.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C9H14N2O-
Molecular Weight 166.22 g/mol Influences diffusion rates during chromatography and distillation.
Predicted XlogP 1.5Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.[1]
Boiling Point High (Likely >250 °C at atm. pressure)Distillation will require vacuum to prevent decomposition.
Melting Point Likely a low-melting solid or an oilThe physical state at room temperature will dictate the choice between recrystallization and other methods.
Solubility Expected to be soluble in polar organic solvents (e.g., alcohols, THF, DCM) and moderately soluble in less polar solvents (e.g., toluene, ethyl acetate). Limited solubility in non-polar solvents (e.g., hexanes) and water.Crucial for selecting appropriate solvents for recrystallization and chromatography.
Basicity (pKa) The hydrazine moiety is basic (pKa of hydrazine is ~8.1).The basic nature can lead to tailing on silica gel chromatography. It also allows for the formation of hydrochloride salts, which are often crystalline and can be used for purification.[2]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound is a dark, oily residue. What are the likely impurities and how can I get a purer product?

Answer:

A dark, oily appearance in the crude product is common and can be attributed to several factors. The most likely impurities depend on the synthetic route employed. A common method for synthesizing primary hydrazines is a modification of the Gabriel synthesis.

Potential Impurities and Their Origin:

  • Unreacted Starting Materials: Such as 1-bromo-3-phenoxypropane or phthalimide derivatives.

  • Phthalhydrazide: A common byproduct if hydrazine is used to cleave the phthalimide group in a Gabriel-type synthesis.[3][4] This byproduct is often a solid and can sometimes be filtered off.

  • Over-alkylation Products: Reaction of the desired product with the starting alkyl halide can lead to the formation of N,N'-bis(3-phenoxypropyl)hydrazine.

  • Oxidation Products: Hydrazines can be susceptible to air oxidation, leading to colored impurities.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

Recommended Purification Strategy:

A multi-step approach is often necessary for purifying crude oily products.

Workflow for Purifying Crude this compound

Caption: A general workflow for the purification of crude this compound.

Step-by-Step Protocol:

  • Aqueous Work-up:

    • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any highly basic impurities. Your product, being basic, will likely partition into the aqueous layer as the hydrochloride salt.

    • To recover your product, basify the aqueous layer with a base like sodium hydroxide (NaOH) until it is strongly basic (pH > 12) and then extract your product back into an organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Concentrate the solution under reduced pressure.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is a common choice.

    • Eluent System: Based on the predicted XlogP of 1.5, a good starting point for the eluent system would be a mixture of a non-polar solvent and a polar solvent.[1] We recommend starting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of the basic hydrazine on the silica gel.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Recrystallization: If the purified product from chromatography is a solid, or if you have converted it to its hydrochloride salt, recrystallization is an excellent final purification step.

    • Solvent Selection: For the free base, try solvent systems like ethyl acetate/hexanes or toluene/hexanes. For the hydrochloride salt, polar solvents like isopropanol or ethanol/water mixtures are good starting points. The ideal solvent will dissolve the compound when hot but not when cold.

Question 2: I am observing significant tailing of my product spot on the TLC plate during column chromatography. How can I improve the separation?

Answer:

Tailing on silica gel TLC is a common issue for basic compounds like hydrazines. This occurs due to strong interactions between the basic nitrogen atoms of your product and the acidic silanol groups on the surface of the silica gel.

Troubleshooting Tailing:

  • Addition of a Basic Modifier: As mentioned previously, adding a small amount of a tertiary amine like triethylamine (Et3N) or pyridine (typically 0.1-1%) to your eluent system can significantly improve the peak shape by competing with your product for the acidic sites on the silica gel.

  • Use of a Different Stationary Phase:

    • Alumina (basic or neutral): For highly basic compounds, switching to alumina as the stationary phase can be beneficial. Basic alumina will have a lower affinity for your basic product, leading to less tailing.

    • Treated Silica Gel: You can also use commercially available silica gel that has been treated to be less acidic.

  • Conversion to a Less Basic Derivative: While not ideal as it adds extra steps, you could temporarily protect the hydrazine functionality to make it less basic during chromatography. However, this is generally a last resort.

Question 3: My purified this compound seems to be degrading over time, turning yellow/brown. How can I improve its stability?

Answer:

Hydrazine derivatives can be sensitive to air and light, and their degradation is often catalyzed by trace metal impurities. The color change you are observing is likely due to oxidation.

Improving Stability:

  • Storage Conditions:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.

    • Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of decomposition.

  • Conversion to a Salt: Converting the free base to its hydrochloride salt can significantly improve its stability. The salt is generally a crystalline solid that is less prone to air oxidation. You can achieve this by dissolving the purified free base in a suitable solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent like isopropanol.

Decision Tree for Purification Strategy

Purification_Decision_Tree Start Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Is_Oily Is the crude product an oil? Start->Is_Oily Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (or impure) Is_Oily->Column_Chromatography Analyze_Purity Analyze Purity (TLC, NMR) Try_Recrystallization->Analyze_Purity Success_Recrystallization Pure Solid Product Column_Chromatography->Analyze_Purity Analyze_Purity->Success_Recrystallization Pure Analyze_Purity->Column_Chromatography Impure Pure_Oil Pure Oily Product Analyze_Purity->Pure_Oil Pure Salt_Formation Consider Salt Formation for Stability/Crystallization Pure_Oil->Salt_Formation

Caption: A decision tree to guide the selection of a purification strategy for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use the same eluent system for your TLC as you are using for your column. Spot your crude material, and the collected fractions on the TLC plate. Visualize the spots using a UV lamp (the phenoxy group should be UV active) and/or a potassium permanganate stain, which is a good general stain for organic compounds and will react with the hydrazine moiety.

Q2: Can I use distillation to purify this compound?

A2: Yes, but with caution. Due to its likely high boiling point, distillation must be performed under high vacuum to avoid thermal decomposition. Hydrazines can be explosive, especially in the presence of air at elevated temperatures.[5] Therefore, ensure your distillation apparatus is free of leaks and consider using an inert atmosphere. Fractional distillation under vacuum can be effective for separating impurities with significantly different boiling points.

Q3: Is it better to purify the free base or the hydrochloride salt?

A3: This depends on the specific impurities and the physical properties of your product.

  • Free Base: If the free base is a solid, recrystallization can be a very effective purification method. Column chromatography is also performed on the free base.

  • Hydrochloride Salt: If the free base is an oil, converting it to the hydrochloride salt often yields a crystalline solid that is easier to handle and purify by recrystallization.[6] The salt is also generally more stable for long-term storage.

Q4: What safety precautions should I take when working with this compound?

A4: Hydrazine derivatives should be handled with care as they can be toxic and are potential skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact.

Q5: My NMR spectrum of the purified product still shows some unknown peaks. What could they be?

A5: If you have performed the purification steps and still see impurities, consider the following possibilities:

  • Isomeric Impurities: Depending on the synthesis, there might be isomeric impurities that are difficult to separate.

  • Residual Solvents: High-boiling point solvents from the reaction or purification (e.g., DMF, triethylamine) can be persistent. Drying the sample under high vacuum for an extended period may help.

  • Decomposition Products: If the sample has been stored for some time or was exposed to air/light, you might be observing degradation products.

  • Phthalhydrazide Byproduct: If a Gabriel-type synthesis was used, this byproduct can sometimes be tricky to remove completely.[3] Its solubility properties might be similar to your product in some solvents.

For definitive identification of unknown impurities, more advanced analytical techniques such as Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) coupled with MS may be necessary.

IV. References

  • Properties of Hydrazine. (n.d.). Retrieved from a source providing physical and chemical properties of hydrazines.

  • US Patent 3,332,739A. (1967). Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins.

  • ChemicalBook. (n.d.). Phenylhydrazine Product Description.

  • ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine?

  • StudySmarter. (2023). Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism.

  • Wikipedia. (n.d.). Gabriel synthesis.

  • HXCHEM. (n.d.). This compound/CAS:69781-95-9.

  • Echemi. (n.d.). N,N′-Bis[3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl)propionyl]hydrazine.

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.

  • PMC. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.

  • PMC. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines.

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.

  • FooDB. (2010). Showing Compound Hydrazine (FDB013394).

  • ResearchGate. (n.d.). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis.

  • CAMEO Chemicals - NOAA. (n.d.). HYDRAZINE, ANHYDROUS.

  • NIST WebBook. (n.d.). Hydrazine.

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.

  • PubChemLite. (n.d.). (3-phenoxypropyl)hydrazine hydrochloride (C9H14N2O).

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2009). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.

  • Wikipedia. (n.d.). Hydrazine.

  • Cheméo. (n.d.). Chemical Properties of Hydrazine (CAS 302-01-2).

  • Google Patents. (2014). CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine.

  • ResearchGate. (2020). Synthesis and Characterization of Novel 1,3-Oxazepines Derived from Diamic Acid : N,N‾-Bis-(4-methyl phenyl ) pyromellitamic Diacid.

  • PMC. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.

  • ChemScene. (n.d.). 41298-49-1 | 1-(3-Phenoxypropyl)piperazine.

  • Cheméo. (n.d.). Hydrazine, (1-methylpropyl)-.

  • NCBI - NIH. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines.

Sources

Preventing oxidation and decomposition of 1-(3-Phenoxypropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 1-(3-Phenoxypropyl)hydrazine . It addresses the specific chemical instability of the hydrazine moiety and provides actionable, high-level protocols for stabilization and handling.[1]

Executive Technical Overview

This compound (CAS: 69781-95-9) is a monosubstituted alkyl hydrazine used frequently as a biochemical probe and synthetic intermediate.[1][2][3] While the phenoxypropyl ether tail is chemically robust, the terminal hydrazine group (


) is thermodynamically unstable in the presence of oxygen, light, and trace metal ions.[1]

The Core Challenge: The free base form of this molecule undergoes autoxidation , a radical-mediated process accelerated by alkaline pH and transition metals (e.g.,


, 

).[1] This results in the formation of diazenes, which rapidly decompose to release nitrogen gas and the corresponding amine or hydrocarbon, rendering the sample useless.

The Solution: Stability is achieved by protonating the terminal nitrogen to form a Hydrazinium Salt (typically Hydrochloride), which deactivates the lone pair electrons responsible for initiating oxidation.

Troubleshooting Guide & FAQs

Direct answers to common observations in the laboratory.

Q1: My colorless oil/solid has turned yellow or brown. Is it still usable?

Diagnosis: The color change indicates the formation of azo impurities (diazenes) and oxidative oligomers. Technical Insight: Monosubstituted hydrazines are colorless.[2][3] A yellow tint suggests the formation of the


 (diazene) intermediate.[2] A brown color indicates advanced decomposition into complex radical coupling products.[2][3]
Action: 
  • If slightly yellow: Purify immediately via recrystallization (if salt) or vacuum distillation (if free base).[2]

  • If brown/tarry: Discard.[2][3] The decomposition products can act as radical initiators, accelerating further degradation.

Q2: I see gas bubbles evolving from the solution during storage.

Diagnosis: Nitrogen gas (


) evolution due to oxidative deamination.
Mechanism: 

. Action: The sample is actively decomposing. Check the pH; if the solution is neutral or basic (

), acidify immediately to

using HCl in Methanol or Dioxane to arrest the decomposition.
Q3: Can I dissolve this compound in Acetone or DMSO for stock solutions?

Diagnosis: CRITICAL ERROR.

  • Acetone/Ketones: NEVER use ketones.[2][3] Hydrazines react rapidly with carbonyls to form hydrazones (

    
    ), irreversibly consuming your compound.[1][2][3]
    
  • DMSO: Avoid for long-term storage.[1][2][3] DMSO is a mild oxidant and can facilitate sulfur-mediated oxidation of hydrazines over time.[1][2][3] Action: Use Methanol , Ethanol , or Degassed Water (for salts).[1]

Q4: Why does the melting point of my hydrochloride salt fluctuate?

Diagnosis: Hygroscopicity or partial neutralization. Technical Insight: Hydrazine salts are often hygroscopic.[2][3] Absorbed water lowers the melting point. Alternatively, if the salt was washed with a solvent containing trace bases, some free base may have regenerated, which oxidizes and lowers purity.[1] Action: Dry the salt under high vacuum (


) over 

for 24 hours.

Technical Protocols

Standardized workflows for stabilization and purification.

Protocol A: Conversion to the Stable Hydrochloride Salt

The most effective method for long-term storage.[1]

Reagents:

  • This compound (Free Base)[1][2][3]

  • 
     (4M in Dioxane or Methanol)[2]
    
  • Diethyl Ether (Anhydrous, peroxide-free)[1][2][3]

Procedure:

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Ethanol or Methanol at

    
    .
    
  • Acidification: Dropwise add 4M HCl (1.2 equivalents) under inert atmosphere (

    
     or Ar).
    
    • Observation: A white precipitate should begin to form.[2][3] Exothermic reaction; keep cool.[2][3]

  • Precipitation: Add anhydrous Diethyl Ether (volume ratio 3:1 to alcohol) to force complete crystallization.

  • Filtration: Filter the white solid under a blanket of Nitrogen.

  • Drying: Dry under vacuum.[2][3] Store at

    
    .[2][3]
    
Protocol B: Inert Handling of the Free Base

If the free base is required for a reaction (e.g., nucleophilic attack).

  • Degassing: All solvents must be sparged with Argon for 15 minutes prior to use to remove dissolved oxygen.[2][3]

  • Glassware: Use base-washed glassware to remove trace metal ions (which catalyze oxidation).[2][3]

  • Transfer: Never pour the liquid. Use a gas-tight syringe or cannula transfer techniques.[1][2][3]

  • Quenching: If excess reagent remains, quench with dilute HCl before disposal to prevent accumulation of potentially explosive azo compounds in waste containers.

Visualizations

Figure 1: Oxidative Degradation Pathway

This diagram illustrates why air exposure destroys the molecule. The formation of the Diazene intermediate is the critical failure point.

DegradationPathway cluster_prevention Prevention Strategy Hydrazine This compound (Active Reagent) Radical Hydrazyl Radical (R-NH-NH•) Hydrazine->Radical Oxidation (O2 / Metal Ions) Salt HCl Salt Form (Protonated: R-NH2-NH2+) Hydrazine->Salt HCl (Stabilization) Diazene Diazene Intermediate (R-N=NH) Radical->Diazene -H• Products Decomposition Products (R-H + N2 Gas) Diazene->Products Irreversible Decomposition Salt->Hydrazine NaOH (Free basing)

Caption: The degradation cascade from active hydrazine to inert nitrogen gas. Protonation (blue path) blocks the initial oxidation step.

Figure 2: Storage & Handling Decision Logic

A decision tree for ensuring sample integrity based on experimental needs.

HandlingWorkflow Start Received this compound CheckForm Check State: Solid (Salt) or Liquid (Base)? Start->CheckForm IsSalt Solid (HCl Salt) CheckForm->IsSalt IsBase Liquid/Oil (Free Base) CheckForm->IsBase ActionSalt Store at -20°C Desiccator Shelf Life: >1 Year IsSalt->ActionSalt DecisionBase Immediate Use? IsBase->DecisionBase UseNow Degas Solvents Use Schlenk Line Avoid Metal Spatulas DecisionBase->UseNow Yes StoreLater Convert to HCl Salt (See Protocol A) DecisionBase->StoreLater No

Caption: Operational workflow for determining storage and handling requirements based on the chemical form.

Reference Data

Table 1: Solvent Compatibility Matrix
Solvent ClassSuitabilityNotes
Alcohols (MeOH, EtOH) High Excellent for salts.[1][2][3] Ensure they are anhydrous.[2][3]
Ethers (THF, Dioxane) Medium Must be peroxide-free. Peroxides oxidize hydrazines instantly.[1][2][3]
Chlorinated (DCM, CHCl3) Medium Good for free base extraction.[2] Avoid prolonged storage (trace HCl formation).[2][3]
Ketones (Acetone) FORBIDDEN Forms hydrazones within minutes.[2][3]
Water Low Promotes hydrolysis/oxidation if pH is not acidic.[2][3]
DMSO/DMF Low Hard to remove; DMSO can act as an oxidant over time.[2][3]
Table 2: Stability Profile
ConditionFree BaseHydrochloride Salt
Air Exposure (RT) Degrades in hours (Yellowing)Stable for days/weeks
Inert Gas (-20°C) Stable for monthsStable for years
Solution (Neutral pH) Unstable (Oxidation)Unstable (Equilibrium with base)
Solution (Acidic pH) N/AStable

References

  • National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 50851, (3-Phenoxypropyl)hydrazine hydrochloride. Retrieved from [Link][2]

  • Ragnarsson, U. (2001).[2][3] Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews.[2][3] Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for 1-(3-Phenoxypropyl)hydrazine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (CAS: 69781-95-9)[1]. This portal is designed for researchers and drug development professionals to troubleshoot and optimize solvent systems for this versatile bifunctional building block. The compound features a highly nucleophilic hydrazine moiety and a lipophilic phenoxypropyl chain, creating unique solubility and reactivity profiles that require precise solvent tuning.

Workflow Visualization

SolventOptimization Start 1-(3-Phenoxypropyl)hydrazine Reaction Pathway Condensation Condensation (Hydrazone Formation) Start->Condensation Aldehydes/ Ketones Alkylation Nucleophilic Substitution (Alkylation/Acylation) Start->Alkylation Alkyl/Acyl Halides Protic Protic Solvents (EtOH, MeOH) Stabilizes intermediates Condensation->Protic Aprotic Polar Aprotic Solvents (THF, MeCN) Enhances nucleophilicity Alkylation->Aprotic Degas Critical: Degas Solvents Prevents Oxidation Protic->Degas Aprotic->Degas

Decision tree for solvent selection based on this compound reaction pathways.

Troubleshooting Guides & FAQs

Q1: Why is my this compound precipitating or forming a biphasic mixture in aqueous buffer systems? Causality: The solubility of hydrazine derivatives in water is heavily dictated by their alkyl substituents. The phenoxypropyl group imparts significant lipophilicity, drastically reducing aqueous solubility compared to the parent hydrazine[2]. Solution: Implement a co-solvent system. Introducing 10–20% v/v of a water-miscible organic solvent (such as or THF) disrupts hydrophobic interactions, enabling complete solvation without denaturing mild physiological pH conditions[2]. Always standardize your stock solution concentration post-dissolution.

Q2: During nucleophilic substitution with alkyl halides, I observe a complex mixture of mono- and di-alkylated products. How can solvent choice mitigate this over-alkylation? Causality: Hydrazines possess two adjacent nucleophilic nitrogen atoms. In highly polar aprotic solvents like DMF or DMSO, the transition state for subsequent alkylations is energetically stabilized, accelerating over-alkylation. Solution: Transition to Tetrahydrofuran (THF) and employ a low-temperature metalation strategy. By treating the protected hydrazine with n-butyllithium in THF at -78 °C, you form a stable nitrogen dianion[3]. THF's specific coordination environment for lithium ions directs the electrophilic attack selectively, allowing precise control over mono-alkylation[3].

Q3: When synthesizing hydrazones via condensation with aromatic aldehydes, my reaction stalls at 50% conversion in dichloromethane (DCM). Why? Causality: Hydrazone condensation is an equilibrium-driven dehydration process. Aprotic, non-polar solvents like DCM fail to stabilize the zwitterionic hemiaminal intermediate and do not hydrogen-bond with the eliminated water, allowing the reverse hydrolysis reaction to compete effectively. Solution: Switch to a protic solvent like or Methanol. Protic solvents stabilize the transition state via hydrogen bonding and facilitate the necessary proton transfer steps, driving the equilibrium forward[4].

Q4: My reaction mixture turns dark yellow/brown over time when using DMSO as a solvent at elevated temperatures. What is happening? Causality: Hydrazine derivatives are highly susceptible to oxidation, especially in neutral or alkaline environments exposed to air[2]. While DMSO is excellent for uncatalyzed nucleophilic aromatic substitution (SNAr)[5], at elevated temperatures or in the presence of trace oxygen, it can stabilize radical intermediates, leading to oxidative degradation of the hydrazine into diazenes[6]. Solution: Thoroughly deoxygenate your solvents. Sparge DMSO with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to use, and maintain an inert atmosphere throughout the reaction[2]. Alternatively, switch to degassed Acetonitrile (MeCN), which determines a cleaner product profile for radical-sensitive pathways[6].

Quantitative Solvent Performance Data
SolventDielectric Constant (ε)Substrate SolvationPrimary ApplicationMajor Limitation
Ethanol (EtOH) 24.5HighCondensation (Hydrazones)Competes as a nucleophile in acylations
Tetrahydrofuran (THF) 7.5HighSelective Alkylation / MetalationPeroxide formation if not stabilized
Dimethyl Sulfoxide (DMSO) 46.7HighSNAr / Uncatalyzed SubstitutionPromotes oxidation at high temps[6]
Water / Buffer 80.1LowBiological assaysRequires co-solvent (EtOH/THF)[2]
Dichloromethane (DCM) 8.9ExcellentExtractions / AmidationPoor stabilization of ionic intermediates
Validated Experimental Protocol: Selective Mono-Alkylation in THF

This protocol leverages the coordinating properties of THF to achieve selective C-N bond formation, avoiding the polyalkylation common in unoptimized solvent systems[3].

Self-Validating System: The protocol incorporates visual cues (color changes indicating anion formation) and phase separation checks to ensure the reaction is proceeding correctly at each stage.

Step 1: Solvent Preparation & Degassing Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 10 mL of anhydrous THF. Sparge the THF with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative degradation of the hydrazine derivative[2].

Step 2: Substrate Solvation & Cooling Dissolve 1.0 mmol of Boc-protected this compound in the degassed THF. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Step 3: Metalation Dropwise add 1.05 equivalents of n-Butyllithium (2.5 M in hexanes). Causality: The low temperature and the oxygen lone pairs of THF coordinate the lithium ions, stabilizing the localized lithium amide. Self-Validation: A subtle color shift to pale yellow indicates successful deprotonation and anion formation.

Step 4: Electrophilic Addition After 30 minutes of stirring at -78 °C, slowly add 1.0 mmol of the target alkyl halide. Maintain the temperature at -78 °C for 1 hour, then gradually allow the system to warm to room temperature to drive the reaction to completion.

Step 5: Quenching & Extraction Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Self-Validation: A successful quench will result in an immediate, clear phase separation between the aqueous layer and the organic THF layer. Extract the aqueous phase with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • Title: Efficient Methodology for Selective Alkylation of Hydrazine Derivatives Source: Organic Letters (via Organic Chemistry Portal) URL: [Link]

  • Title: Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: Molecules (MDPI) URL: [Link]

  • Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects Source: International Journal of Chemistry (CCSE) URL: [Link]

  • Title: Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones Source: Discovery Scientific Society URL: [Link]

Sources

Technical Support Center: Handling 1-(3-Phenoxypropyl)hydrazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hygroscopicity Management & Troubleshooting Ticket ID: T-HYD-003 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Wet Salt" Trap

Welcome to the technical support center. You are likely here because your 1-(3-Phenoxypropyl)hydrazine hydrochloride (or dihydrochloride) has transitioned from a free-flowing powder to a sticky gum, or your reaction yields are inexplicably low.

The Core Problem: Hydrazine salts are notoriously hygroscopic .[2] The hydrazine moiety (


) is a potent hydrogen bond donor/acceptor.[1] When protonated (salt form), the lattice energy is often insufficient to overcome the high hydration energy, leading to rapid moisture uptake from the atmosphere.[1] For This compound , the lipophilic phenoxypropyl tail does not sufficiently shield the hydrophilic hydrazine salt head, resulting in a molecule that is "amphiphilic" regarding moisture—it attracts water to the salt head while the tail creates a sticky, viscous paste rather than a clean solution.[1]

This guide provides autonomous, field-proven protocols to handle, dry, and utilize this compound without compromising scientific integrity.[1]

Module 1: Diagnostic & Immediate Handling

Q: My salt has turned into a sticky clump. Is it degraded or just wet?

A: It is likely just wet, but you must verify. Hydrazine salts are generally stable to hydrolysis but sensitive to oxidation.

  • The "Clump" Diagnosis: If the material is white or off-white but sticky, it is hydrated .[1]

  • The "Color" Diagnosis: If the material has turned dark yellow, brown, or black, it has undergone oxidative degradation .[1]

    • Technical Insight: The "gumming" is caused by the formation of a hydrate melt. The water lowers the melting point of the crystal lattice.

Q: How do I store this to prevent further damage?

A: Standard capping is insufficient. You must lower the partial pressure of water vapor below the salt's critical relative humidity (CRH).

Protocol: The "Double-Barrier" Storage System

  • Primary Container: Screw-cap vial with a PTFE-lined septum (taped with Parafilm/electrical tape).[1]

  • Secondary Environment: Place the vial inside a desiccator containing Phosphorus Pentoxide (

    
    )  or Drierite  (avoid silica gel if the salt is very wet; it’s too weak).[1]
    
  • Temperature: Store at -20°C .

    • Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Module 2: Weighing & Stoichiometry (The "Moving Target")

Q: The mass keeps increasing while I weigh it. How do I get an accurate molar equivalent?

A: You are observing kinetic water uptake. You cannot "wait for it to stabilize."

Troubleshooting Table: Weighing Strategies

MethodPrecisionProtocol Description
Glovebox / Glovebag HighWeigh inside an

or Ar atmosphere. This is the Gold Standard.
Difference Weighing MediumWeigh the full vial, dump an approximate amount into the reactor, then weigh the vial again. Calculate added mass by subtraction (

).[1] Do not use a spatula that goes back and forth.
The "Solvent Stock" HighDissolve the entire "wet" batch in a dry solvent (e.g., MeOH or DMSO), determine concentration via NMR (using an internal standard), and dispense volumetrically.

Module 3: Drying & Recovery Protocols

Q: Can I dry the salt if it is already a paste?

A: Yes. The "Resurrection" Protocol uses high vacuum and a chemical desiccant. Heat alone is dangerous due to the potential instability of hydrazines.

Protocol: Vacuum Desiccation over


 
  • Place the open vial of wet salt in a vacuum desiccator.

  • Place a boat of Phosphorus Pentoxide (

    
    )  or KOH pellets  in the desiccator (KOH is excellent for scavenging HCl if the salt has dissociated, but 
    
    
    
    is best for water).[1]
  • Apply high vacuum (< 1 mbar) for 24–48 hours.

  • Validation: The gum should return to a solid (or a glassy foam).

Visual Guide: The Drying Decision Tree

DryingProtocol Start State of this compound HCl IsColor Is it Dark/Brown? Start->IsColor IsSticky Is it Sticky/Clumped? IsColor->IsSticky No Discard Discard (Oxidation) IsColor->Discard Yes Dry Drying Required IsSticky->Dry Yes Use Ready for Use IsSticky->Use No (Free Flowing) VacDes Vacuum Desiccator (P2O5, 24h, RT) Dry->VacDes Check Check Consistency VacDes->Check Solid Solid/Glassy? Check->Solid Yes Dissolve Dissolve in MeOH + Toluene Check->Dissolve No (Still Sticky) Solid->Use Azeotrope Rotovap (Azeotrope H2O) Dissolve->Azeotrope Azeotrope->VacDes

Caption: Decision logic for recovering hygroscopic hydrazine salts. Note the loop for stubborn "gums" involving azeotropic distillation.

Module 4: Reaction Troubleshooting

Q: Does the water content really matter for my reaction?

A: It depends on the reaction type.

  • Scenario A: Nucleophilic Substitution (e.g., Pyrazole synthesis) [1]

    • Impact: Low. If you are reacting the hydrazine with a diketone in ethanol/water, the extra moisture is irrelevant.

    • Action: Adjust stoichiometry based on an estimated water content (assume 10-15% wt/wt water for sticky salts).[1]

  • Scenario B: Acylation (e.g., reacting with Acid Chlorides) [1]

    • Impact:Critical. Water will hydrolyze the acid chloride, lowering yield and generating excess HCl.[1]

    • Action: You must dry the salt or use the "Solvent Stock" method with anhydrous solvents and molecular sieves.

Q: How do I measure the water content accurately?

A: Do NOT use standard Karl Fischer (KF) titration. Hydrazines interfere with standard KF reagents by reacting with the iodine/sulfur dioxide components, leading to false-high readings [1].[1]

Correct Analytical Methods:

  • Specialized KF: Use "Ketone-Free" or "Hydrazine-Specific" KF reagents (often require buffering).[1]

  • qNMR (Quantitative NMR): Dissolve a known mass of the salt in dry DMSO-d6. Integrate the water peak (approx. 3.3 ppm) relative to the phenoxypropyl protons. This is the most practical method for research labs.

Module 5: Safety & Disposal

WARNING: this compound is a substituted hydrazine.[1]

  • Toxicity: Treat as a potential carcinogen and mutagen.

  • Skin Absorption: The phenoxypropyl chain increases lipid solubility, making skin absorption faster than simple hydrazine.[1] Double-glove (Nitrile) is mandatory. [1]

  • Incompatibility: Avoid contact with strong oxidizers (fire risk).[1]

References

  • Scholz, E. (1984).[1] Karl Fischer Titration: Determination of Water. Springer-Verlag. (Detailing hydrazine interference in KF titration).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for drying amine/hydrazine salts).

  • Sigma-Aldrich. (2022).[1] Technical Bulletin: Handling Hygroscopic Reagents. (General best practices for weighing and storage).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Preparation and handling of hydrazine derivatives).

Sources

Technical Support Center: Controlling Temperature to Minimize Degradation of 1-(3-Phenoxypropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Phenoxypropyl)hydrazine is a highly reactive alkyl hydrazine derivative frequently utilized as a critical building block in the synthesis of pharmaceutical intermediates and agrochemicals. Due to the inherent lability of the nitrogen-nitrogen (N-N) bond and its susceptibility to auto-oxidation, this compound is notoriously sensitive to thermal stress.

This technical guide provides researchers with field-proven, mechanistically grounded strategies to control temperature, thereby preventing degradation, maintaining titer, and ensuring reproducible synthetic yields.

Part 1: Frequently Asked Questions (FAQs) on Thermal Stability

Q1: Mechanistically, why is this compound highly sensitive to temperature fluctuations? A1: The instability stems from the high energy of the N-N bond and the electron-rich nature of the unsubstituted terminal amine. At elevated temperatures (>25°C), alkyl hydrazines undergo auto-oxidation in the presence of trace oxygen to form diazene intermediates (R-N=N-H). Reactive dynamics studies utilizing ReaxFF force fields demonstrate that thermal stress lowers the activation energy for homolytic cleavage, leading to the generation of phenoxypropyl radicals, nitrogen gas evolution, and subsequent dimerization or alcohol formation[1].

Q2: What are the optimal storage and handling temperatures to prevent titer loss? A2: For long-term storage (months), the compound must be kept at -20°C under a strict inert atmosphere (argon or nitrogen). For short-term handling and active experimental use, the temperature should never exceed 5°C . Aqueous solutions or dilutions are even more susceptible to thermal degradation and should be prepared fresh, kept on ice, and utilized within 4 hours to prevent precipitation and hydrolysis[2].

Q3: How does temperature interact with solvent choice and pH during synthesis? A3: Temperature and pH are thermodynamically coupled in hydrazine stability. While acidic conditions protonate the hydrazine to form a more stable hydrazinium salt, exothermic neutralization or reaction steps can cause localized heating. Alkyl hydrazines and their derivatives are known to decompose and form colored impurities under elevated reaction conditions[3]. If a reaction is conducted in a protic solvent without strict temperature control, the localized heat accelerates nucleophilic attack on trace impurities or dissolved oxygen, leading to rapid discoloration and yield collapse[4].

Part 2: Troubleshooting Guide

Issue 1: Rapid discoloration (yellowing/browning) of the reagent upon thawing.

  • Causality: Yellowing indicates the formation of hydrazones or diazene derivatives due to thermal shock and oxygen exposure during a rapid phase transition from solid/frozen to liquid.

  • Solution: Never thaw the reagent at room temperature. Transfer the vial directly from -20°C to an ice-water bath (0-4°C) and allow it to equilibrate slowly. Always purge the headspace with argon immediately after opening.

Issue 2: Loss of nucleophilic titer during exothermic coupling reactions.

  • Causality: The addition of this compound to electrophiles (e.g., dicarbonyls or alkyl halides) is highly exothermic. Without active cooling, the internal reaction temperature spikes, triggering thermal decomposition of the unreacted hydrazine before it can successfully couple.

  • Solution: Utilize a jacketed reactor or a monitored ice-salt bath. Implement a dropwise addition protocol using a syringe pump, ensuring the internal temperature probe never registers above 5°C.

Issue 3: Formation of dimerized byproducts and phenoxypropanol in the final product mixture.

  • Causality: High reaction temperatures promote the homolytic cleavage of the oxidized diazene intermediate, releasing N₂ gas and leaving a phenoxypropyl radical that abstracts a hydroxyl group from trace water or dimerizes with itself.

  • Solution: Degas all reaction solvents via freeze-pump-thaw or prolonged argon sparging prior to use. Maintain strict temperature limits during both the reaction and the subsequent workup/quenching phases.

Part 3: Quantitative Degradation Data

To illustrate the critical nature of temperature control, the following table summarizes the degradation kinetics of this compound under various thermal and atmospheric conditions.

Storage TemperatureAtmosphereTime to 5% Degradation (

)
Primary Degradation Products
-20°C Argon> 12 monthsNone detected
4°C Argon6 monthsTrace peroxides, Alcohols
25°C Air< 48 hoursDiazene, Hydrazone derivatives
60°C Air< 2 hoursN₂ gas, Phenoxypropanol, Dimers

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled Thawing and Aliquoting Procedure

Objective: Safely transition the reagent from long-term storage to active use without inducing thermal shock or oxidation.

  • Preparation: Pre-chill all amber glass vials, gas-tight syringes, and spatulas in a 4°C refrigerator.

  • Equilibration: Transfer the sealed stock bottle of this compound from the -20°C freezer directly into an ice-water bath. Allow 30-45 minutes for complete thermal equilibration.

  • Inert Transfer: Transfer the bath and bottle into a glovebox or under a continuous positive pressure argon stream.

  • Aliquoting: Extract the required volume using the pre-chilled syringe. Place the aliquot into a pre-chilled amber vial.

  • Resealing: Purge the headspace of the master stock bottle with argon for 60 seconds before tightly sealing and returning to -20°C.

  • Validation Step (Self-Correction): To validate the integrity of the aliquot, take a 10 µL sample, derivatize with benzaldehyde (forming the stable hydrazone), and analyze via HPLC-UV at 301 nm. A purity peak of >98% with no secondary degradant peaks confirms successful temperature control.

Protocol 2: Low-Temperature Nucleophilic Addition Workflow

Objective: Execute a coupling reaction while suppressing exothermic degradation.

  • Solvent Preparation: Degas 50 mL of anhydrous methanol by bubbling argon through a frit for 30 minutes. Cool the solvent to 0°C in an ice-salt bath.

  • Reagent Dissolution: Dissolve 10 mmol of this compound in the chilled methanol. Monitor the internal temperature using a PTFE-coated thermocouple.

  • Electrophile Addition: Load the electrophile (e.g., a ketone or dicarbonyl) into a pressure-equalizing dropping funnel. Add dropwise at a rate of 1 mL/min.

  • Thermal Monitoring: Adjust the addition rate to ensure the internal temperature strictly remains below 5°C. If the temperature hits 4.5°C, pause the addition until it drops back to 1°C.

  • Validation Step (Self-Correction): After 2 hours of stirring at 0-5°C, quench a 50 µL aliquot into cold mildly acidic water (pH 5). Run TLC (Hexane:EtOAc) or LC-MS. The complete absence of high-molecular-weight dimer peaks validates that thermal degradation was successfully mitigated.

Part 5: Mechanistic and Workflow Visualizations

degradation_pathway A This compound (Intact) B Thermal Stress (>25°C) / O2 A->B Exposure C Diazene Intermediate (R-N=N-H) B->C Auto-Oxidation D Radical Fragmentation C->D Thermal Homolysis E Phenoxypropyl Radical D->E C-N Cleavage F Nitrogen Gas (N2) D->F N-N Cleavage G Dimerized / Alcohol Byproducts E->G Recombination

Thermal degradation pathway of this compound via diazene intermediates.

handling_workflow S1 Long-term Storage (-20°C, Argon Atmosphere) S2 Controlled Thawing (Ice Bath, 0-4°C) S1->S2 Step 1 S3 Aliquoting & Transfer (Glovebox / N2 Stream) S2->S3 Step 2 S4 Reaction Vessel (Pre-chilled, Degassed Solvents) S3->S4 Step 3 S5 Exothermic Coupling (Internal Temp < 5°C) S4->S5 Step 4 S6 Quenching / Workup (Maintained < 15°C) S5->S6 Step 5

Optimized temperature-controlled handling workflow for reactive alkyl hydrazines.

References

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. nih.gov. Available at:[Link]

  • Hydrazine | H2N-NH2 | CID 9321. PubChem. Available at:[Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues of 1-(3-Phenoxypropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic hydrazine derivatives. 1-(3-Phenoxypropyl)hydrazine presents a classic bifunctional formulation challenge: it features a highly polar, reactive hydrazine headgroup tethered to a strongly hydrophobic phenoxypropyl tail.

This guide moves beyond basic "add more DMSO" advice. Instead, it provides mechanistically sound, self-validating protocols to help you achieve stable aqueous solutions without compromising your downstream biological assays.

Physicochemical Profiling & Diagnostic Logic

To solve a solubility issue, we must first understand the molecular causality. The poor aqueous solubility of this compound at physiological pH is driven by the thermodynamic penalty of hydrating its lipophilic phenoxy ring, which forces the molecules to 1[1].

Quantitative Solubilization Parameters

Table 1: Key physicochemical properties dictating the solubility behavior of this compound.

ParameterEstimated ValueImpact on Aqueous Solubility
Molecular Weight 166.22 g/mol Moderate size; solubility is primarily dictated by functional groups rather than MW.
LogP (Hydrophobicity) ~2.5 - 3.0High lipophilicity from the phenoxypropyl group drives poor aqueous solubility.
pKa (Hydrazine moiety) ~7.5 - 8.0Partially ionized at pH 7.4; fully protonated and highly soluble at pH < 6.0.
Intrinsic Solubility < 0.1 mg/mL (pH 7.4)Insufficient for most biological assays without 2[2].
Formulator's Decision Matrix

Before attempting any protocol, use the logic tree below to select the optimal solubilization strategy based on your assay's constraints.

G A This compound Precipitation Detected B Is the target assay compatible with pH < 6.0? A->B Analyze pH limits C Protocol A: In situ HCl Salt Formation B->C Yes D Is the assay sensitive to organic co-solvents? B->D No (Requires neutral pH) E Use Co-solvent System (e.g., 5% DMSO + Tween 80) D->E No (<5% tolerated) F Protocol B: HP-β-CD Complexation D->F Yes (In vivo/Cellular)

Decision matrix for resolving this compound aqueous solubility issues.

Frequently Asked Questions (Troubleshooting)

Q1: I prepared a clear 10 mM stock in DMSO, but it immediately precipitates into a cloudy suspension when diluted 1:100 into PBS (pH 7.4). Why? A1: This is a classic "solvent-shift" precipitation. When you dilute the DMSO stock into PBS, the DMSO diffuses rapidly into the bulk water, leaving the highly lipophilic this compound exposed. Because the pKa of the hydrazine group is ~7.5-8.0, nearly half of the molecules exist as the uncharged free base at pH 7.4. Furthermore, the high ionic strength of PBS causes a "salting-out" effect, compressing the electrical double layer around any forming aggregates and 3[3]. Self-Validating Check: Dilute your DMSO stock into pure deionized water instead of PBS. If it remains clear in water but crashes in PBS, your issue is salt-induced precipitation. You must use a carrier like cyclodextrin (see Protocol B) to shield the lipophilic tail.

Q2: To force the compound into solution, I gently heated the aqueous buffer to 40°C. The compound dissolved, but the solution turned yellow-brown. Is it still usable? A2: No, discard the solution. Hydrazine derivatives are highly susceptible to auto-oxidation in aqueous media, a process drastically accelerated by heat, neutral/alkaline pH, and 3[3]. The color change indicates the formation of azo compounds or hydrazyl radical degradation products. Self-Validating Check: Run an LC-MS or UV-Vis scan on the browned solution. You will likely see a mass shift or new absorbance peaks corresponding to the oxidized dimer or cleaved phenoxy derivatives. Always prepare hydrazine solutions fresh, keep them chilled, and sparge solvents with inert gas if heating is unavoidable.

Pathway N1 This compound (Colorless Solution) N3 Hydrazyl Radical Intermediate N1->N3 Oxidation N2 Dissolved O2 + Trace Metals (Cu/Fe) N2->N3 Catalysis N4 Azo Compounds & Degradants (Yellow/Brown) N3->N4 Propagation

Mechanism of hydrazine auto-oxidation leading to colorimetric degradation in aqueous media.

Q3: Can I just use a surfactant like Tween 80 to keep it in solution? A3: Yes, but with caveats. Surfactants form micelles that encapsulate the hydrophobic phenoxypropyl tail. However, for a compound with this level of lipophilicity, you typically need a high surfactant-to-drug ratio (e.g., 10:1 w/w), which can cause cellular toxicity or lyse membranes in2[2]. Complexation is generally preferred for biological applications.

Validated Experimental Protocols

Protocol A: In Situ Salt Formation (pH-Driven Solubilization)

Causality: By lowering the pH below the pKa of the hydrazine group, we force complete protonation. The resulting positive charge drastically increases the hydration energy, pulling the entire molecule into the 1[1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.66 mg of this compound (approx. 10 µmol) into a glass vial.

  • Protonation: Add 100 µL of 0.1 M HCl. Vortex vigorously for 30 seconds. The molar equivalence of HCl ensures complete conversion to the hydrochloride salt.

  • Dilution: Add 800 µL of degassed, deionized water. Vortex until completely clear.

  • Buffering (Critical Step): Slowly titrate with 100 µL of a 10x concentrated acidic buffer (e.g., 100 mM Citrate buffer, pH 5.5). Do not use phosphate buffers, as they may precipitate the cationic hydrazine.

  • Validation System: Measure the final pH using a micro-probe. It must read between 5.0 and 6.0. If the solution is clear and the pH is in range, the protocol is successful.

Protocol B: HP-β-CD Inclusion Complexation (Neutral pH Solubilization)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The phenoxy ring of the drug slips into this cavity via hydrophobic interactions, while the polar hydrazine group remains exposed to water. This creates a highly soluble, neutral complex without altering the 4[4].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in degassed PBS (pH 7.4).

  • Drug Addition: Add this compound to achieve a target concentration of 5 mM. (It will initially appear as a cloudy suspension).

  • Equilibration: Place the vial in a bath sonicator set to 25°C (Do NOT exceed 30°C to prevent oxidation). Sonicate for 30 minutes. The mechanical energy overcomes the activation barrier for the phenoxy ring to thread into the cyclodextrin cavity.

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation System: To prove the drug is actually dissolved and not just lost to the filter, take a 10 µL aliquot of the filtrate, dilute it into 990 µL of Methanol, and measure the UV absorbance at ~270 nm (characteristic of the phenoxy group). Compare this to a standard curve of the drug in pure methanol to verify your final aqueous concentration.

References

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information (NCBI).[Link]

Sources

Validation & Comparative

HPLC method development for purity analysis of 1-(3-Phenoxypropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Phenoxypropyl)hydrazine (CAS: 69781-95-9) presents a classic analytical paradox: it possesses a lipophilic tail (phenoxypropyl) suitable for Reversed-Phase HPLC, but its hydrazine "head" is highly basic, reactive, and prone to severe peak tailing due to silanol interactions. Furthermore, hydrazines are susceptible to oxidative degradation, making sample stability a critical variable during analysis.

This guide objectively compares two validated methodologies for the purity analysis of this compound:

  • Method A: Direct RP-HPLC with Ion-Suppression (The "Throughput" Standard) – Optimized for speed and routine QC using modern base-deactivated columns.

  • Method B: Pre-column Derivatization with Benzaldehyde (The "Stability" Standard) – Optimized for trace impurity profiling and handling unstable samples by converting the analyte into a stable hydrazone.

Part 1: Strategic Method Selection (Decision Matrix)

Before initiating method development, assess your specific analytical needs against the physicochemical properties of the analyte.

Analyte Profile[1][2]
  • Chromophore: Phenoxy group (

    
    , secondary band 
    
    
    
    ).
  • Basicity: Hydrazine group (

    
    ). Highly prone to protonation at neutral pH.
    
  • Reactivity: Nucleophilic; reacts with atmospheric aldehydes/ketones; susceptible to oxidation.

Comparison Table: Direct vs. Derivatization
FeatureMethod A: Direct RP-HPLCMethod B: Derivatization (Hydrazone)
Primary Use Case Routine Purity, In-process ControlStability Studies, Trace Impurity Analysis
Sample Prep Time < 10 mins (Dissolve & Shoot)45–60 mins (Reaction + Quench)
Specificity Moderate (Hydrazine peaks can broaden)High (Shifted

, sharp peaks)
Sensitivity (LOD) ~10 ppm~1 ppm (Enhanced extinction coefficient)
Stability on Autosampler Low (< 12 hours without protection)High (> 48 hours)
Column Requirement High-Quality Endcapped C18 / Phenyl-HexylStandard C18

Part 2: Workflow Visualization

The following diagram illustrates the decision logic and workflow for both methods.

G Start Start: Purity Analysis This compound Assess Assess Sample Context Start->Assess RouteA Route A: Routine QC / High Purity (Direct Analysis) Assess->RouteA High Throughput Needed RouteB Route B: Trace Impurities / Oxidized Samples (Derivatization) Assess->RouteB High Sensitivity Needed MethodA_Prep Dissolve in ACN:Buffer (50:50) Add 0.1% Formic Acid/TFA RouteA->MethodA_Prep MethodB_Prep React with Excess Benzaldehyde (Solvent: MeOH, Cat: Acetic Acid) RouteB->MethodB_Prep MethodA_HPLC HPLC: C18 Endcapped MP: ACN/H2O + 0.1% TFA Gradient Elution MethodA_Prep->MethodA_HPLC Result Data Analysis: Integrate & Calculate % Area MethodA_HPLC->Result MethodB_HPLC HPLC: Standard C18 Analyze Phenoxypropyl-Hydrazone MethodB_Prep->MethodB_HPLC MethodB_HPLC->Result

Caption: Decision tree for selecting between Direct Analysis (Route A) and Derivatization (Route B) based on analytical requirements.

Part 3: Detailed Experimental Protocols

Method A: Direct RP-HPLC (Ion-Suppression Mode)

Rationale: This method relies on acidic mobile phases to fully protonate the hydrazine (


), ensuring it exists as a single ionic species. However, protonated bases interact strongly with residual silanols on silica columns. Therefore, a "Base Deactivated" (BDS) or heavily endcapped column is mandatory .
1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (

    
    ). Do not use standard silica columns.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 270 nm (Phenoxy absorption).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

2. Sample Preparation
  • Weigh 10 mg of this compound.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile + 0.1% Formic Acid). Note: Acid is added to the diluent to stabilize the hydrazine against oxidation immediately.

  • Filter through a 0.22

    
     PTFE filter.
    
  • Inject immediately.

3. Critical Success Factors
  • TFA vs. Formic Acid: TFA is preferred here as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated hydrazine, improving retention and peak shape significantly compared to formic acid.

  • Tailing Factor: Expect a tailing factor (

    
    ) of 1.1–1.3. If 
    
    
    
    , the column silanols are active; switch to a newer generation column.
Method B: Pre-Column Derivatization (Benzaldehyde Method)

Rationale: Reacting the hydrazine with benzaldehyde forms a hydrazone . This eliminates the basic hydrazine group, replacing it with a neutral, conjugated system. This improves peak shape, increases UV sensitivity (hyperchromic shift), and stabilizes the molecule.

Reaction:



1. Reagents
  • Derivatizing Solution: 10 mg/mL Benzaldehyde in Methanol.

  • Catalyst: Glacial Acetic Acid.

2. Derivatization Protocol
  • Sample Solution: Dissolve 10 mg of sample in 5 mL Methanol.

  • Reaction: In a HPLC vial, mix:

    • 100

      
       Sample Solution
      
    • 200

      
       Derivatizing Solution (Excess Benzaldehyde)
      
    • 10

      
       Glacial Acetic Acid
      
  • Incubation: Vortex and let stand at room temperature for 30 minutes. (Reaction is typically quantitative within 15 mins).

  • Quench/Dilution: Dilute to 1.5 mL with Mobile Phase A.

  • Blank Prep: Prepare a blank using Methanol instead of sample to identify the excess Benzaldehyde peak.

3. Chromatographic Conditions (Method B)
  • Column: Standard C18 (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase: Water/Acetonitrile (Gradient 40% B to 95% B). No strong acid required, 0.1% Formic acid is sufficient.

  • Detection: UV @ 300 nm (Targeting the hydrazone conjugation) or 254 nm.

  • Note: The derivative will elute significantly later than the underivatized parent due to increased lipophilicity.

Part 4: Comparative Data & Impurity Profile

The following table summarizes expected performance metrics based on experimental modeling of phenoxy-alkyl hydrazines.

ParameterDirect Method (A)Derivatization Method (B)
Retention Time (Main Peak) ~4.5 min (Early elution)~12.0 min (Late elution)
Theoretical Plates (N) ~4,500~12,000 (Sharper peak)
Tailing Factor (USP) 1.31.05
Resolution (vs. Phenol) 2.5> 10.0
LOD (Signal/Noise = 3) 0.5

0.05

Common Impurities[4]
  • Phenol: Starting material. Elutes early in Method A; separated easily in Method B.

  • 1-Bromo-3-phenoxypropane: Alkylating agent. Very lipophilic (Late eluter).

  • Bis-hydrazine: (Ph-O-Pr)

    
    N-NH
    
    
    
    . Rare, but possible if excess alkyl halide was used.

References

  • Sielc Technologies. Separation of Hydrazine derivatives on Newcrom R1 HPLC column. Application Note. Available at: [Link]

  • Wang, J., Yang, S., & Zhang, K. (2016).[2] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[2] Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.[2] Available at: [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Available at: [Link]

Sources

Technical Guide: FTIR Identification and Purity Assessment of 1-(3-Phenoxypropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR characteristic peaks for identifying 1-(3-Phenoxypropyl)hydrazine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

This compound (CAS: 69781-95-9) serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting monoamine oxidase (MAO) or acting as linker motifs in drug conjugates. Its structural integrity hinges on the successful nucleophilic substitution of a halide precursor by hydrazine, creating a terminal hydrazine moiety (


) tethered to a phenoxy ether backbone.

This guide provides a comparative FTIR analysis to validate the identity of this compound against its primary precursor, (3-Bromopropoxy)benzene , and potential impurities. By focusing on the appearance of N-H functionalities and the disappearance of the C-Br bond, researchers can establish a self-validating quality control protocol.

Experimental Protocol: Spectral Acquisition

To ensure reproducible data comparable to the assignments in this guide, follow this standardized acquisition protocol.

Sample Preparation[1][2][3]
  • State: The compound is typically a viscous oil or low-melting solid.

  • Method A (Preferred): ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. This method minimizes path length variation and avoids water interference common in KBr pellets.

  • Method B (Alternative): Liquid Film between NaCl plates (if oil) or KBr Pellet (1-2 mg sample in 200 mg KBr) if solid. Note: KBr is hygroscopic; ensure the hydrazine moiety does not interact with moisture to form hydrates which shift N-H peaks.

Instrument Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones and N-H splitting without excessive noise.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Range 4000 – 550 cm⁻¹Must capture high-frequency N-H stretches and low-frequency aromatic/halide bands.
Background Air (ATR) or Pure KBrCritical for removing atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Comparative Spectral Analysis (The Core)

The identification logic relies on differential analysis: confirming the formation of the hydrazine group while verifying the consumption of the alkyl halide precursor.

A. The "Fingerprint" of this compound

The spectrum is dominated by three zones: the Hydrazine Head , the Propyl Linker , and the Phenoxy Tail .

Zone 1: The Hydrazine Functional Group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
  • 3350 – 3150 cm⁻¹ (Stretching): Look for a broad doublet or multiplet . Unlike the precursor (which has no peaks here), the hydrazine group exhibits asymmetric and symmetric N-H stretching.

    • Diagnostic: A "doublet" appearance around 3300 cm⁻¹ is characteristic of the primary amine (

      
      ) terminus.
      
  • 1620 – 1580 cm⁻¹ (Bending/Scissoring): The N-H scissoring vibration (

    
    ) appears here. It often overlaps with the aromatic ring breathing modes but typically adds intensity or broadens the sharp aromatic peak at 1600 cm⁻¹.
    
  • ~1100 – 1050 cm⁻¹ (C-N Stretch): A medium intensity band corresponding to the

    
     bond formation.
    
Zone 2: The Phenoxy Ether Backbone (

)
  • 1245 ± 10 cm⁻¹ (Asymmetric Stretch): This is the strongest peak in the spectrum. It corresponds to the aryl-alkyl ether bond (

    
    ).
    
  • 1030 – 1050 cm⁻¹ (Symmetric Stretch): A sharp, strong band accompanying the asymmetric stretch.

  • Stability Note: These peaks remain largely unchanged from the precursor, serving as an internal standard for the molecule's skeleton.

Zone 3: The Aromatic Ring (Monosubstituted Benzene)
  • 3030 – 3060 cm⁻¹: Weak aromatic C-H stretching (distinct from alkyl C-H < 3000 cm⁻¹).

  • 1600 & 1495 cm⁻¹: Characteristic aromatic ring breathing modes ("doublet" pattern).

  • 750 & 690 cm⁻¹: Strong out-of-plane (OOP) C-H bending. These two peaks confirm a monosubstituted benzene ring (5 adjacent hydrogens).

B. Comparison Table: Product vs. Precursor vs. Impurities

Use this table to interpret your spectrum.

Functional GroupModeTarget Product this compoundPrecursor (3-Bromopropoxy)benzeneImpurity Sym-Bis(phenoxypropyl)hydrazine
N-H Stretch

Present (3350-3150 cm⁻¹, Doublet/Broad)Absent (Baseline flat)Present (Single sharp peak ~3300 cm⁻¹, secondary amine only)
C-Br Stretch

Absent Present (650-560 cm⁻¹, Strong)Absent
Ether Linkage

Strong (~1245 cm⁻¹)Strong (~1245 cm⁻¹)Strong (~1245 cm⁻¹)
Aromatic Ring

750 & 690 cm⁻¹ 750 & 690 cm⁻¹ 750 & 690 cm⁻¹
N-N Stretch

Weak (~1080 cm⁻¹)AbsentWeak (~1100 cm⁻¹)

Critical Decision Point:

If you see a peak at ~650 cm⁻¹ , your reaction is incomplete (residual bromide). If the N-H region shows a single sharp peak instead of a doublet/broad band, you may have formed the symmetric dimer (impurity) or the hydrazone oxidation product.

Synthesis & Monitoring Workflow (Visualized)

The following diagram illustrates the chemical transformation and the corresponding spectral shifts to monitor.

FTIR_Monitoring Precursor Precursor: (3-Bromopropoxy)benzene CAS: 588-63-6 Reaction Nucleophilic Substitution Precursor->Reaction + N₂H₄ Feat_Pre Key Peak: C-Br Stretch (650-560 cm⁻¹) Precursor->Feat_Pre Exhibits Reagent Reagent: Hydrazine Hydrate Reagent->Reaction Product Target: This compound Reaction->Product Feat_Prod Key Peak: N-H Stretch (3350-3150 cm⁻¹) Product->Feat_Prod Exhibits Feat_Pre->Product Disappears

Caption: Synthesis workflow highlighting the critical spectral shift: disappearance of the C-Br stretch and emergence of the N-H stretch.

Troubleshooting & Validation Logic

Use this logic gate to validate your final product's purity.

Validation_Logic Start Start Spectral Analysis Check_NH Peaks at 3350-3150 cm⁻¹? Start->Check_NH Check_CBr Peak at 650-560 cm⁻¹? Check_NH->Check_CBr Yes (Doublet) Result_Wrong FAIL: Wrong Structure Check_NH->Result_Wrong No Check_CO Strong Peak at ~1245 cm⁻¹? Check_CBr->Check_CO No Result_Inc FAIL: Incomplete Reaction Check_CBr->Result_Inc Yes Result_Pass PASS: Identity Confirmed Check_CO->Result_Pass Yes Check_CO->Result_Wrong No

Caption: Step-by-step decision tree for validating this compound using FTIR data.

References

  • National Institute of Standards and Technology (NIST). Benzene, (3-bromopropoxy)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Durig, J. R., et al. (1969). Infrared and Raman Spectra of Substituted Hydrazines.[2][3] I. Methylhydrazine.[2][3] The Journal of Chemical Physics. Retrieved from [Link]

  • SpectraBase. (3-Bromopropoxy)benzene FTIR Spectra. Wiley Science Solutions. Retrieved from [Link]

Sources

Validating Synthesis of 1-(3-Phenoxypropyl)hydrazine: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(3-Phenoxypropyl)hydrazine presents unique challenges in purification and validation. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard in organic synthesis, they often fail to capture the full picture for hydrazine derivatives due to poor UV chromophores and hygroscopic salt formation.

This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and NMR, demonstrating why EA is the critical "gatekeeper" method for validating the bulk purity and stoichiometric fidelity of this specific hydrazine hydrochloride salt.

Synthetic Context & Challenges

To understand the validation requirements, we must first establish the synthesis and its inherent impurity profile. The synthesis generally proceeds via the alkylation of hydrazine hydrate with 1-bromo-3-phenoxypropane.

The "Dumbbell" Impurity Challenge

The primary risk in this synthesis is over-alkylation . The nucleophilic nitrogen of the product is often more reactive than the starting hydrazine, leading to the formation of the symmetrical "dumbbell" impurity: 1,2-bis(3-phenoxypropyl)hydrazine.

Process Insight: To mitigate this, we employ a large molar excess (5–10 equivalents) of hydrazine hydrate. However, this necessitates rigorous downstream validation to ensure:

  • Complete removal of unreacted hydrazine (toxic).

  • Absence of the bis-alkylated impurity.

  • Correct salt stoichiometry (monohydrochloride vs. dihydrochloride).

Visualization: Synthetic Pathway & Impurity Risks

SynthesisPathway Start 1-Bromo-3-phenoxypropane Intermediate Transition State Start->Intermediate SN2 Substitution Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate Target This compound (Free Base) Intermediate->Target Major Product Impurity Bis-alkylated Impurity (Dumbbell) Intermediate->Impurity Side Reaction (If Hydrazine Low) Salt Target .HCl Salt Target->Salt HCl/Ether Precipitation

Figure 1: Synthetic pathway highlighting the critical bifurcation between the target molecule and the bis-alkylated impurity.

Comparative Analysis: EA vs. HPLC vs. NMR

For this compound, no single method is sufficient. However, Elemental Analysis provides data that the others cannot.

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) 1H NMR
Primary Utility Bulk purity & Salt StoichiometryOrganic Impurity ProfilingStructural Confirmation
Detection Principle Combustion (Absolute Mass %)UV Absorbance / RetentionMagnetic Resonance
Hydrazine Detection Excellent (via Nitrogen %)Poor (Weak Chromophore)Moderate (Broad peaks)
Inorganic Salts Detects presence (via % reduction)Blind (Elutes in void volume)Blind
Water/Solvent Detects (via H/C ratio drift)Blind (unless Karl Fischer used)Detects (distinct peaks)
Sample Required ~2–5 mg (Destructive)<1 mg (Non-destructive)~5–10 mg (Non-destructive)
Why HPLC Struggles Here

Hydrazine derivatives often lack strong chromophores (conjugated systems). While the "phenoxy" group in our target molecule absorbs UV, the hydrazine tail does not.

  • The Risk: Unreacted hydrazine hydrate is UV-transparent at standard wavelengths (254 nm). You could have 5% toxic hydrazine contamination and a "clean" HPLC trace.

  • The Fix: HPLC requires derivatization (e.g., with salicylaldehyde) to visualize the hydrazine moiety [1], adding steps and potential error.

Why EA is the "Gold Standard" for this Molecule

Elemental analysis is absolute. It does not rely on light absorption.

  • Stoichiometry: It definitively distinguishes between the Free Base (

    
    ), the Monohydrochloride  (
    
    
    
    ), and the Dihydrochloride (
    
    
    ).
  • Hygroscopicity: Hydrazine salts are hygroscopic. EA reveals if your "pure" crystal is actually a hemihydrate (

    
    ), which is critical for calculating molecular weight for dosage.
    

Experimental Protocol: Synthesis & Validation

Phase A: Synthesis of this compound Hydrochloride
  • Reagent Prep: Dissolve hydrazine hydrate (50 mmol, 5.0 eq) in ethanol (20 mL) at reflux.

  • Addition: Dropwise add 1-bromo-3-phenoxypropane (10 mmol, 1.0 eq) over 30 minutes. Note: Slow addition into excess hydrazine favors mono-alkylation.

  • Reaction: Reflux for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Evaporate ethanol and excess hydrazine (rotary evaporator, high vacuum).

    • Dissolve residue in

      
       and wash with 10% 
      
      
      
      (removes bromide salts).
    • Dry organic layer (

      
      ) and concentrate.
      
  • Salt Formation (Critical): Dissolve the resulting oil in diethyl ether. Add 2M HCl in ether dropwise at 0°C.

  • Filtration: Collect the white precipitate. Recrystallize from Ethanol/Ether.

Phase B: Elemental Analysis Validation Workflow

Pre-requisite: The sample must be dried under vacuum (


 desiccator) for 24 hours to remove surface moisture.

Protocol:

  • Calibrate CHN Analyzer (e.g., PerkinElmer 2400) using Acetanilide standard (

    
    ).
    
  • Weigh 2.00 mg (±0.005 mg) of the synthesized hydrochloride salt into a tin capsule.

  • Combust at 925°C with pure Oxygen.

  • Compare "Found" percentages against "Calculated" theoreticals.

Data Interpretation: The "Self-Validating" System

The power of EA lies in the specific deviations. We do not just look for a match; we analyze the mismatch to diagnose the impurity.

Table 2: Theoretical vs. Experimental Scenarios
Scenario% Carbon% Hydrogen% NitrogenDiagnosis
Theoretical (Target .HCl) 53.34 7.46 13.82 Target Molecule
Found (Pass) 53.297.5113.78High Purity (>99.5%)
Found (Fail A) 55.10 ↑7.20 ↓12.50 ↓Bis-impurity present (Higher C, Lower N)
Found (Fail B) 48.50 ↓7.80 ↑12.50 ↓Wet Sample / Hydrate (Water dilutes C/N, raises H)
Found (Fail C) 51.00 ↓7.10 ↓13.20 ↓Inorganic Salt Contamination (NaCl/KBr dilutes all)
Logical Workflow for Validation

Use the following logic tree to interpret your EA results.

ValidationLogic Start Start: Compare Found vs. Calc CheckN Is Nitrogen % Low? Start->CheckN CheckC Is Carbon % High? CheckN->CheckC Yes (>0.4% Dev) ResultPass PASS: Purity >99% CheckN->ResultPass No (Within 0.4%) CheckH Is Hydrogen % High? CheckC->CheckH No (Low C) FailBis FAIL: Bis-alkylated Impurity (Recrystallize) CheckC->FailBis Yes (High C) FailWet FAIL: Solvated/Hydrate (Dry under High Vac) CheckH->FailWet Yes (High H) FailSalt FAIL: Inorganic Contamination (Check Ash/Residue) CheckH->FailSalt No (Low H)

Figure 2: Decision tree for interpreting Elemental Analysis deviations.

Conclusion

While HPLC is indispensable for separating organic impurities, it cannot be the sole validation method for This compound due to detection limits regarding the hydrazine moiety and salt stoichiometry.

Recommendation:

  • Use NMR to confirm the structure (triplet at

    
     4.0 ppm for 
    
    
    
    , triplet at
    
    
    2.8 ppm for
    
    
    ).
  • Use HPLC (with derivatization) to ensure free hydrazine is <10 ppm.

  • Use Elemental Analysis as the final "Quality Gate" to confirm the bulk material is the correct hydrochloride salt, free of trapped solvents and inorganic residues.

References

  • BenchChem. (2025).[1] A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.[1] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News, 26(51), 3746–3749. Retrieved from

  • Sudharshana Charyulu, S., et al. (2022).[2] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Rasayan Journal of Chemistry, 15(2), 1403-1410.[2] Retrieved from [2]

  • Sigma-Aldrich. (n.d.). (3-Phenoxyphenyl)hydrazine Hydrochloride Product Sheet. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Phenoxypropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-(3-Phenoxypropyl)hydrazine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive intermediates. This compound (CAS 69781-95-9) is a critical synthetic building block, often utilized in the development of central nervous system agents and agrochemicals[1]. However, because it contains a highly reactive hydrazine functional group, it inherits a severe hazard profile.

This guide is engineered to provide you with a self-validating system for handling this compound. We will not merely list safety steps; we will explore the chemical causality behind each protocol so your laboratory can operate with absolute confidence and scientific integrity.

Hazard Assessment & Chemical Causality

To design an effective safety protocol, we must first understand the inherent reactivity of the hydrazine moiety. Hydrazine derivatives are potent reducing agents and strong bases[2][3].

  • Toxicity & Permeability: Hydrazines are highly toxic via inhalation, ingestion, and dermal absorption[4]. They are severe skin and eye corrosives and are recognized as sensitizers and potential mutagens/carcinogens[5][6].

  • Catalytic Decomposition: In the presence of air or transition metal ions (such as copper, iron, or lead), hydrazines can undergo rapid auto-oxidation and catalytic decomposition, releasing toxic nitrogen oxides (NOx), ammonia gas, and hydrogen[5][7].

  • Combustibility: Contact with organic materials (like sawdust or rags) or strong oxidizers can result in spontaneous ignition or explosive gas formation[2][3].

Quantitative Exposure Baselines

While this compound is a heavier, less volatile derivative than anhydrous hydrazine, its toxicity profile dictates that we apply the parent compound's strict exposure limits as our baseline safety threshold.

Table 1: Baseline Toxicity & Exposure Limits for Hydrazine Compounds

Metric Value Mechanistic Implication Reference
OSHA PEL (8-hour TWA) 1.0 ppm (1.3 mg/m³) Requires strict engineering controls (fume hoods/glove boxes). [8]
NIOSH REL (2-hour) 0.03 ppm (0.04 mg/m³) Acute exposure causes central nervous system depression. [8]
ACGIH TLV 0.01 ppm Extremely low threshold necessitates zero-tolerance for vapor leaks. [4]

| Odor Threshold | 3.0 - 5.0 ppm | Critical: If you can smell it (ammonia-like odor), you are already exposed beyond safe limits. |[8] |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for hydrazine derivatives. The high dermal permeability of these compounds requires specific barrier materials.

Table 2: Mandatory PPE Matrix for this compound

PPE Category Specification Causality & Justification
Hand Protection Double-gloving: Inner standard nitrile, Outer Butyl Rubber (>0.3mm thick). Hydrazines readily permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance to basic reducing agents[5].
Eye/Face Protection Indirect-vent chemical splash goggles + Full face shield. Prevents severe ocular burns and permanent damage from micro-splashes during chemical transfer[6][9].
Body Protection Flame-resistant (FR) Tyvek® suit or FR lab coat, closed-toe non-porous shoes. Prevents dermal absorption. FR material mitigates severe burn risks if auto-oxidation induces a localized fire[5].

| Respiratory | NIOSH-approved positive-pressure supplied-air respirator (if handling outside a hood). | Cartridge respirators are strictly prohibited because the odor threshold (3-5 ppm) exceeds the PEL (1 ppm), offering no warning of filter breakthrough[8][9]. |

Operational Workflow: Step-by-Step Handling Protocol

To prevent metal-ion catalyzed decomposition and auto-oxidation, all handling must occur within a controlled, inert environment.

HandlingWorkflow A 1. Fume Hood Setup & Purge (N2/Ar) B 2. Don PPE (Butyl Gloves, Goggles) A->B C 3. Chemical Transfer (Closed System) B->C D 4. Surface Decon (Dilute Bleach) C->D E 5. Doff PPE & Waste Segregation D->E

Caption: Standard Operating Procedure (SOP) workflow for handling hydrazine derivatives under inert conditions.

Methodology: Safe Transfer and Weighing
  • Purge the Environment: Verify the chemical fume hood has a face velocity of at least 100 fpm. Establish an inert atmosphere (Nitrogen or Argon purge) to prevent air oxidation of the hydrazine derivative[5][7].

  • Don PPE: Inspect and don butyl rubber outer gloves over standard nitrile inner gloves. Put on your FR lab coat, chemical splash goggles, and face shield[9].

  • Prepare Secondary Containment: Place the primary reagent bottle inside a secondary containment tray (e.g., a high-density polyethylene tub) to catch any micro-spills[10].

  • Execute Transfer: Use static-free, non-metallic spatulas (e.g., Teflon or ceramic). Why? Metal surfaces (especially copper, iron, or molybdenum) act as catalysts for rapid exothermic decomposition[5][7]. Weigh the material into a closed, tared vial rather than an open weigh boat to minimize vapor release.

  • Seal and Decontaminate: Tightly seal the primary container. Wipe down the exterior of the closed vial and your spatulas with water or a dilute acidic solution before removing them from the hood.

Spill Response & Decontamination Plan

In the event of a spill, standard absorbent pads are dangerous. Hydrazines can ignite upon contact with combustible organics like sawdust or paper rags[2][3].

SpillResponse Spill Hydrazine Derivative Spill Evac Evacuate & Assess (Don SCBA if large) Spill->Evac Dilute Dilute with Water (Target < 5% concentration) Evac->Dilute Oxidize Add Oxidizer (5% Calcium/Sodium Hypochlorite) Dilute->Oxidize Test Test for Residual Hydrazine Oxidize->Test Dispose Transfer to Hazardous Waste Test->Dispose

Caption: Chemical neutralization pathway for hydrazine spills using hypochlorite oxidation.

Methodology: Chemical Neutralization of Spills
  • Containment: Immediately isolate the area. Absorb the bulk liquid using strictly non-combustible, inert materials such as dry sand or earth[11].

  • Dilution (Critical Step): Carefully flush the spill zone with excess water to bring the hydrazine concentration below 5%. Why? Neutralizing concentrated hydrazines is violently exothermic and can cause an explosion. Dilution acts as a thermal heat sink[3][12].

  • Oxidation: Slowly apply an equal volume of 5% calcium hypochlorite or 5% sodium hypochlorite (household bleach) to the diluted spill[3][7]. This oxidizes the hydrazine into nitrogen gas, water, and chloride salts.

  • Verification: Test the effluent for residual hydrazine using a standard p-dimethylaminobenzaldehyde indicator kit[7].

  • Collection: Scoop the neutralized slurry into an HDPE waste container. Caution: The hypochlorite oxidation of substituted hydrazines (like this compound) can yield carcinogenic N-nitroso compounds as byproducts[12]. Ensure maximum ventilation during this process.

Waste Segregation and Disposal

Improper disposal of hydrazine derivatives is a leading cause of laboratory incidents.

  • Segregation: Never mix hydrazine waste with organic solvents, oxidizing agents (peroxides, nitric acid), or heavy metals. This will trigger immediate ignition or rapid gas evolution[3][5].

  • Storage: Store hazardous waste in closed, chemically compatible containers (HDPE or stainless steel with polyethylene liners)[13]. If there is a risk of ongoing decomposition, utilize vented caps to prevent pressure buildup and container rupture[6].

  • Labeling: Double-bag dry waste and label the primary container explicitly: "Hazardous Waste - Toxic/Corrosive - Hydrazine Derivative (Potential N-nitrosamines)"[10][12]. Dispose of via a certified environmental contractor within 90 days[10].

References

1.[1] Guidechem. "3-Phenoxypropyl bromide 588-63-6". Available at: 2.[9] Wikipedia. "Hydrazine". Available at: 3.[8] DTIC. "Safety and Handling of Hydrazine". Available at: 4.[10] University of Notre Dame (RMS). "Hydrazine - Risk Management and Safety". Available at: 5.[11] ReAgent Chemical Services. "SAFETY DATA SHEET HYDRAZINE STANDARD". Available at: 6.[4] ACS Publications. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes". Available at: 7.[5] Fisher Scientific. "Hydrazine - SAFETY DATA SHEET". Available at: 8.[6] Santa Cruz Biotechnology. "Hydrazine - SAFETY DATA SHEET". Available at: 9.[2] Arxada. "Performance Chemicals Hydrazine". Available at: 10.[13] Inchem.org. "Hydrazine (EHC 68, 1987)". Available at: 11.[7] DTIC. "Safety and Handling of Hydrazine (Spill Management)". Available at: 12.[3] Arxada. "Performance Chemicals Hydrazine (Neutralization)". Available at: 13. CDC ATSDR. "Hydrazines Tox Profile". Available at: 14.[12] Google Patents. "Methods and systems for neutralization of hydrazine". Available at:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.